5-(4-Methoxyphenyl)-5-oxopentanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105618. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methoxyphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-16-10-7-5-9(6-8-10)11(13)3-2-4-12(14)15/h5-8H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMMMFTXGWKQLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295811 | |
| Record name | 5-(4-Methoxyphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4609-10-3 | |
| Record name | 4609-10-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-Methoxyphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-METHOXY-PHENYL)-5-OXO-PENTANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(4-Methoxyphenyl)-5-oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 5-(4-methoxyphenyl)-5-oxopentanoic acid, a valuable intermediate in pharmaceutical and fine chemical synthesis. The core of this synthesis is the Friedel-Crafts acylation of anisole with glutaric anhydride, a classic and effective method for forming a carbon-carbon bond between an aromatic ring and an acyl group.
Reaction Overview
The synthesis proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is employed to activate the glutaric anhydride, forming a highly electrophilic acylium ion. Anisole, an activated aromatic compound due to the electron-donating methoxy group, then acts as a nucleophile, attacking the acylium ion. The methoxy group directs the substitution primarily to the para position, leading to the desired product.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound. The values are based on established Friedel-Crafts acylation procedures and may vary depending on specific experimental conditions and scale.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Anisole | 1.0 | molar equivalent | |
| Glutaric Anhydride | 1.0 - 1.2 | molar equivalent | A slight excess may be used to ensure complete reaction. |
| Anhydrous Aluminum Chloride | 2.2 - 2.5 | molar equivalent | More than two equivalents are required as AlCl₃ complexes with both the carbonyl oxygen of the anhydride and the resulting ketone. |
| Solvent | |||
| Dichloromethane (DCM) or Nitrobenzene | 5 - 10 | mL per gram of anisole | Nitrobenzene can sometimes lead to higher yields but is more toxic and has a higher boiling point. |
| Reaction Conditions | |||
| Temperature | 0 to room temperature | °C | The initial addition is carried out at low temperature to control the exothermic reaction. |
| Reaction Time | 2 - 24 | hours | Monitored by Thin Layer Chromatography (TLC). |
| Product | |||
| Theoretical Yield | 222.24 | g/mol | Based on the molecular weight of this compound. |
| Typical Practical Yield | 75 - 90 | % | |
| Melting Point | ~145-148 | °C |
Experimental Protocol
This protocol details the laboratory-scale synthesis of this compound.
Materials:
-
Anisole
-
Glutaric Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, addition funnel, condenser, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Apparatus Setup: Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.
-
Reagent Preparation: In the round-bottom flask, suspend anhydrous aluminum chloride (2.2 eq.) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of Reactants: Dissolve glutaric anhydride (1.0 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, add anisole (1.0 eq.) dropwise via the dropping funnel over 30 minutes, again keeping the temperature at 0 °C.
-
Reaction: After the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture over a stirred mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water (2 x 100 mL), followed by 5% sodium bicarbonate solution (2 x 100 mL) to remove any unreacted glutaric anhydride, and finally with brine (1 x 100 mL).
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of the Friedel-Crafts acylation for the synthesis.
A Comprehensive Technical Guide to the Physicochemical Properties of 3-(4-Methoxybenzoyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Methoxybenzoyl)propionic acid, also known by its synonym 4-(4-methoxyphenyl)-4-oxobutanoic acid (CAS No. 3153-44-4), is a keto-carboxylic acid that serves as a valuable intermediate in organic synthesis.[1] Its bifunctional nature, possessing both a ketone and a carboxylic acid moiety, makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and more complex molecules.[2][3] This technical guide provides an in-depth overview of the core physicochemical properties of 3-(4-methoxybenzoyl)propionic acid, detailed experimental protocols for their determination, and a visualization of its role in synthetic pathways.
Physicochemical Properties
The key physicochemical parameters of 3-(4-methoxybenzoyl)propionic acid are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems, informing decisions on reaction conditions, purification methods, and formulation development.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 3153-44-4 | [4][5][6][7] |
| Molecular Formula | C₁₁H₁₂O₄ | [4][5][6][7] |
| Molecular Weight | 208.21 g/mol | [4][5][6][7] |
| Appearance | White to cream or pale brown crystalline powder | [8] |
| Melting Point | 148-150 °C | [7][9] |
| Boiling Point | 307.4 °C to 419.54 °C (estimated) | [10] |
| Density | ~1.225 g/cm³ (estimated) | [10] |
Table 2: Solubility and Partitioning Characteristics
| Property | Value | Reference(s) |
| Water Solubility | Almost insoluble; 18 g/L at 25°C (predicted) | [10][11] |
| Organic Solvent Solubility | Soluble in ethanol and ether | [1] |
| logP (o/w) | 1.38 (predicted) | [10][11] |
| pKa | 4.58 ± 0.17 (predicted) | [10][11] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are standard methods applicable to crystalline organic compounds like 3-(4-methoxybenzoyl)propionic acid.
Synthesis of 3-(4-Methoxybenzoyl)propionic Acid via Friedel-Crafts Acylation
This protocol describes the synthesis of 3-(4-methoxybenzoyl)propionic acid through the Friedel-Crafts acylation of anisole with succinic anhydride.[2][3]
Materials:
-
Anisole
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Sodium hydroxide (NaOH) solution (5% w/v)
-
Hydrochloric acid (HCl)
-
Methanol (for crystallization)
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a reaction flask equipped for reflux, combine succinic anhydride (20 mmol) and anisole (10 ml).
-
Carefully add anhydrous aluminum chloride (42 mmol) to the mixture.
-
Reflux the reaction mixture for 4 hours.
-
After the reaction is complete, remove the excess anisole via steam distillation.
-
Dissolve the resulting solid product in a 5% sodium hydroxide solution.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to precipitate the crude 3-(4-methoxybenzoyl)propionic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from methanol to obtain the purified compound.
Determination of Melting Point (Capillary Method)
The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[12]
Materials:
-
Purified 3-(4-methoxybenzoyl)propionic acid
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or DigiMelt)
-
Mortar and pestle
Procedure:
-
Ensure the sample of 3-(4-methoxybenzoyl)propionic acid is completely dry and finely powdered using a mortar and pestle.[12]
-
Pack a capillary tube with the powdered sample to a height of 1-2 mm by tapping the sealed end on a hard surface.[5]
-
Place the capillary tube in the heating block of the melting point apparatus.[13]
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (around 148°C).
-
Reduce the heating rate to 1-2°C per minute to allow for accurate observation.[14]
-
Record the temperature at which the first signs of melting are observed.
-
Continue heating slowly and record the temperature at which the entire sample has melted.
-
The recorded range is the melting point of the sample.
Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining the logP value of a compound.[4][8][15]
Materials:
-
3-(4-methoxybenzoyl)propionic acid
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (e.g., phosphate buffer at pH 7.4, pre-saturated with n-octanol)
-
Separatory funnel or suitable vials
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of 3-(4-methoxybenzoyl)propionic acid in a suitable solvent (e.g., DMSO).[4]
-
Add a small aliquot of the stock solution to a mixture of pre-saturated n-octanol and the aqueous phase in a separatory funnel or vial.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
Allow the two phases to separate completely. This can be facilitated by centrifugation.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Determination of Aqueous Solubility
This protocol outlines a general method for determining the solubility of a compound in water.[7][16]
Materials:
-
3-(4-methoxybenzoyl)propionic acid
-
Distilled or deionized water
-
Small test tubes or vials
-
Shaker or vortex mixer
-
Analytical balance
Procedure:
-
Place a small, accurately weighed amount of 3-(4-methoxybenzoyl)propionic acid (e.g., 25 mg) into a test tube.[7]
-
Add a small volume of water (e.g., 0.75 mL) in portions, shaking vigorously after each addition.[7]
-
Continue adding water and shaking until the solid is completely dissolved or a significant volume has been added.
-
For a quantitative measurement, prepare a saturated solution by adding an excess of the compound to a known volume of water.
-
Agitate the mixture at a constant temperature until equilibrium is reached.
-
Separate the undissolved solid (e.g., by filtration or centrifugation).
-
Determine the concentration of the dissolved compound in the aqueous solution using an appropriate analytical technique.
Role in Synthesis of Biologically Active Molecules
3-(4-Methoxybenzoyl)propionic acid is a key intermediate in the synthesis of various biologically active compounds, including certain anti-dermatological and anti-epileptic drug candidates.[1] Its chemical structure allows for further modification to generate more complex molecules with therapeutic potential. The following diagrams illustrate its synthetic utility.
Caption: Synthetic pathway of 3-(4-methoxybenzoyl)propionic acid and its role as a precursor.
The diagram above illustrates the synthesis of 3-(4-methoxybenzoyl)propionic acid from anisole and succinic anhydride via a Friedel-Crafts acylation reaction. The resulting compound serves as a crucial starting material for the creation of various biologically active five-membered heterocycles, such as butenolides and pyrrolones, as well as other pharmaceutical intermediates.[2][3]
Caption: Logical workflow for the synthesis and characterization of 3-(4-methoxybenzoyl)propionic acid.
This workflow diagram outlines the logical progression from synthesis and purification to the comprehensive physicochemical characterization of 3-(4-methoxybenzoyl)propionic acid. The determined properties, such as melting point, solubility, and logP, are essential for guiding its subsequent application in the synthesis of biologically active derivatives.
References
- 1. 3-(4-methoxybenzoyl)propionic acid 3153-44-4 [mingyuanchemical.com]
- 2. 3-(4-Methoxybenzoyl)propionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LogP / LogD shake-flask method [protocols.io]
- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-(4-Methoxybenzoyl)propionsäure 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3-(4-METHOXYBENZOYL)PROPIONIC ACID | 3153-44-4 [amp.chemicalbook.com]
- 11. 3-(4-METHOXYBENZOYL)PROPIONIC ACID | 3153-44-4 [chemicalbook.com]
- 12. scribd.com [scribd.com]
- 13. westlab.com [westlab.com]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 16. scribd.com [scribd.com]
In-Depth Structural Analysis of 5-(4-Methoxyphenyl)-5-oxopentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of 5-(4-Methoxyphenyl)-5-oxopentanoic acid, a keto-acid of interest in organic synthesis and medicinal chemistry. This document outlines a detailed experimental protocol for its synthesis, presents a thorough analysis of its structural features through spectroscopic data, and includes relevant safety information. The synthesis workflow is visually represented to facilitate understanding of the process.
Core Molecular Structure and Properties
This compound , also known by its synonyms 4-anisoylbutyric acid and 4-(4-methoxybenzoyl)butyric acid, possesses the chemical formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol .[1] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₄ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Melting Point | 137 °C | |
| Appearance | Off-white to yellow solid |
Synthesis Protocol: Friedel-Crafts Acylation
The most common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with glutaric anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Experimental Procedure
Materials:
-
Anisole
-
Glutaric anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Instrumentation:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a gas trap (e.g., CaCl₂ drying tube)
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser protected by a gas trap, and an addition funnel. All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
Reagent Charging: To the flask, add glutaric anhydride (1.0 equivalent) and anhydrous dichloromethane. Cool the mixture to 0 °C using an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (2.2 equivalents) to the stirred suspension. The addition is exothermic and should be done slowly to maintain the temperature below 10 °C.
-
Anisole Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains between 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2-3 hours or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by pouring the mixture over a beaker of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.
-
Washing: Wash the combined organic layers with deionized water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Structural Characterization Data
Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| 7.95 | Doublet | 2H | Ar-H (ortho to C=O) |
| 6.95 | Doublet | 2H | Ar-H (ortho to -OCH₃) |
| 3.85 | Singlet | 3H | -OCH₃ |
| 3.05 | Triplet | 2H | -CH₂-C=O |
| 2.45 | Triplet | 2H | -CH₂-COOH |
| 2.10 | Quintet | 2H | -CH₂-CH₂-CH₂- |
Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~198.0 | Ar-C=O |
| ~178.0 | -COOH |
| ~163.5 | Ar-C-OCH₃ |
| ~130.5 | Ar-CH (ortho to C=O) |
| ~129.5 | Ar-C (ipso to C=O) |
| ~113.8 | Ar-CH (ortho to -OCH₃) |
| ~55.5 | -OCH₃ |
| ~35.0 | -CH₂-C=O |
| ~33.0 | -CH₂-COOH |
| ~20.0 | -CH₂-CH₂-CH₂- |
Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| 3070-3030 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Aliphatic |
| ~1710 | C=O stretch | Carboxylic acid |
| ~1675 | C=O stretch | Aryl ketone |
| ~1600, ~1510 | C=C stretch | Aromatic ring |
| ~1260 | C-O stretch | Aryl ether |
| ~1170 | C-O stretch | Aryl ether |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 222 | [M]⁺ (Molecular ion) |
| 135 | [CH₃OC₆H₄CO]⁺ (Acylium ion fragment) |
| 107 | [CH₃OC₆H₄]⁺ |
| 77 | [C₆H₅]⁺ |
Safety Information
While a specific safety data sheet for this compound is not universally available, based on its structure and the safety profiles of similar compounds, the following precautions are advised:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.
-
First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, seek medical attention.
This guide provides a foundational understanding of the synthesis and structural characteristics of this compound for research and development purposes. It is important to note that the spectroscopic data presented is predictive and should be confirmed by experimental analysis for any critical applications.
References
Spectroscopic and Synthetic Profile of 5-(4-methoxyphenyl)-5-oxopentanoic Acid (CAS 4609-10-3)
A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and a detailed synthetic protocol for 5-(4-methoxyphenyl)-5-oxopentanoic acid (CAS 4609-10-3). The information is intended to support researchers, scientists, and professionals in the field of drug development by providing key data for the identification, characterization, and synthesis of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural elucidation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.95 | Doublet | 2H | Ar-H (ortho to C=O) |
| ~6.95 | Doublet | 2H | Ar-H (meta to C=O) |
| ~3.85 | Singlet | 3H | -OCH₃ |
| ~3.05 | Triplet | 2H | -CH₂-C=O |
| ~2.45 | Triplet | 2H | -CH₂-COOH |
| ~2.00 | Quintet | 2H | -CH₂-CH₂-CH₂- |
| ~12.0 (broad) | Singlet | 1H | -COOH |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~198.0 | Ar-C=O |
| ~174.0 | -COOH |
| ~163.5 | Ar-C-OCH₃ |
| ~130.5 | Ar-CH (ortho to C=O) |
| ~129.5 | Ar-C (ipso to C=O) |
| ~113.8 | Ar-CH (meta to C=O) |
| ~55.5 | -OCH₃ |
| ~37.5 | -CH₂-C=O |
| ~33.0 | -CH₂-COOH |
| ~20.0 | -CH₂-CH₂-CH₂- |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1670 | Strong | C=O stretch (Aryl Ketone) |
| ~1600, ~1510 | Medium-Strong | C=C stretch (Aromatic Ring) |
| ~1260 | Strong | C-O stretch (Aryl Ether) |
| ~1170 | Strong | C-O stretch (Aryl Ether) |
Note: Predicted characteristic absorption bands. Actual values may vary depending on the sampling method.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 222.09 | [M]⁺ (Molecular Ion) |
| 135.04 | [CH₃OC₆H₄CO]⁺ |
| 107.05 | [CH₃OC₆H₄]⁺ |
| 77.04 | [C₆H₅]⁺ |
Note: Fragmentation patterns are predicted based on typical electron ionization (EI) mass spectrometry.
Experimental Protocols
The synthesis of this compound is commonly achieved through a Friedel-Crafts acylation reaction between anisole and glutaric anhydride.
Synthesis of this compound
Materials:
-
Anisole
-
Glutaric anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is set up in a fume hood.
-
Reagent Addition: Anhydrous aluminum chloride (1.2 equivalents) is suspended in anhydrous dichloromethane in the reaction flask and cooled to 0 °C in an ice bath. A solution of glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension.
-
Addition of Anisole: After the addition of glutaric anhydride is complete, a solution of anisole (1.0 equivalent) in anhydrous dichloromethane is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction mixture is slowly and carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.
-
Washing: The combined organic layers are washed with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.
Visualizations
The following diagrams illustrate the synthetic pathway and the experimental workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
The Evolving Landscape of 5-(4-Methoxyphenyl)-5-oxopentanoic Acid Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents with improved efficacy and safety profiles has led researchers to explore a diverse range of chemical scaffolds. Among these, compounds featuring a methoxyphenyl moiety have garnered significant attention due to their presence in numerous biologically active natural products and synthetic molecules. This technical guide focuses on the biological activities of derivatives of 5-(4-Methoxyphenyl)-5-oxopentanoic acid and structurally related compounds. While direct studies on the biological activities of this compound derivatives are limited in the current scientific literature, this guide provides an in-depth overview of the pharmacological properties of closely related methoxyphenyl-containing compounds, with a particular emphasis on their anticancer and anti-inflammatory potential. The data presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged structural motif.
Anticancer Activity of Methoxyphenyl Derivatives
The methoxyphenyl group is a common feature in a variety of anticancer agents. Its electron-donating nature and ability to participate in hydrogen bonding and hydrophobic interactions contribute to the binding affinity of these compounds to their biological targets. This section summarizes the cytotoxic and mechanistic data for several classes of methoxyphenyl derivatives.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various derivatives containing the methoxyphenyl scaffold. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3,4,5-Trimethoxyphenyl-Based Hybrids | Hybrid 4a | HepG2 | 3.619 | [1] |
| MCF-7 | 1.971 | [1] | ||
| HCT116 | 3.213 | [1] | ||
| A549 | 2.067 | [1] | ||
| Hybrid 4b | HepG2 | 1.206 | [1] | |
| MCF-7 | 0.536 | [1] | ||
| HCT116 | 0.874 | [1] | ||
| A549 | 0.912 | [1] | ||
| Hybrid 4c | HepG2 | 2.536 | [1] | |
| MCF-7 | 1.183 | [1] | ||
| HCT116 | 1.587 | [1] | ||
| A549 | 1.934 | [1] | ||
| Benzimidazole Derivatives | Compound 5o | A549 | 0.15 | [2][3] |
| SW480 | 3.68 | [2][3] | ||
| Pyrrolidone Derivatives | 1,3,4-Oxadiazolethione derivative | A549 | Reduces viability to 28.0% at 100 µM | [4][5] |
| 4-Aminotriazolethione derivative | A549 | Reduces viability to 29.6% at 100 µM | [4][5] |
Experimental Protocols: Anticancer Assays
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[4][5]
Signaling Pathways in Cancer
Methoxyphenyl derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.
EGFR/HDAC Dual Inhibition Pathway
Some 3,4,5-trimethoxyphenyl-based hybrids have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs).[1] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival. HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Dual inhibition of EGFR and HDACs can lead to synergistic anticancer effects.[1]
Caption: Dual inhibition of EGFR and HDAC signaling pathways by methoxyphenyl derivatives.
Anti-inflammatory Activity of Methoxyphenyl Derivatives
Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular diseases, and autoimmune disorders. Several methoxyphenyl derivatives have demonstrated potent anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vivo anti-inflammatory activity of a series of 1,2,4-triazole derivatives of 4-methoxy benzoic acid. The activity was assessed using the carrageenan-induced rat paw edema model.
| Compound | Dose (mg/kg) | % Inhibition of Edema (after 3h) | Reference |
| Indomethacin (Standard) | 10 | 45.2 | |
| Derivative 6f | 100 | 42.1 | |
| Derivative 6i | 100 | 48.5 | |
| Derivative 6k | 100 | 55.3 |
Experimental Protocols: Anti-inflammatory Assays
Carrageenan-Induced Rat Paw Edema
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animals: Wistar rats are typically used.
-
Procedure: A sub-plantar injection of carrageenan (a phlogistic agent) into the rat's hind paw induces a localized inflammatory response characterized by edema.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific time before the carrageenan injection.
-
Edema Measurement: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Signaling Pathways in Inflammation
The anti-inflammatory effects of methoxyphenyl derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade, such as the NF-κB and MAPK pathways.
NF-κB and MAPK Signaling in Inflammation
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response. It binds to Toll-like receptor 4 (TLR4), initiating downstream signaling cascades that lead to the activation of transcription factors like NF-κB and the MAPK family (p38, ERK, and JNK). These transcription factors then induce the expression of pro-inflammatory mediators such as TNF-α, IL-6, and cyclooxygenase-2 (COX-2).
Caption: Inhibition of NF-κB and MAPK signaling pathways by methoxyphenyl derivatives.
Conclusion and Future Directions
The collective evidence strongly suggests that the methoxyphenyl moiety is a valuable pharmacophore in the development of novel anticancer and anti-inflammatory agents. Derivatives incorporating this structural feature have demonstrated significant biological activity in a variety of in vitro and in vivo models. The mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer and inflammatory diseases.
While this guide has provided a comprehensive overview of the biological activities of methoxyphenyl derivatives that are structurally related to this compound, it is evident that a significant knowledge gap exists concerning the direct derivatives of this specific scaffold. Future research efforts should be directed towards the synthesis and biological evaluation of a focused library of this compound derivatives. Such studies will be crucial in elucidating the structure-activity relationships and identifying lead compounds with optimized potency and selectivity. Furthermore, a deeper investigation into the molecular targets and signaling pathways modulated by these novel derivatives will provide a solid foundation for their further development as potential therapeutic agents. The information compiled in this technical guide is intended to inspire and facilitate such future investigations in the exciting field of medicinal chemistry.
References
- 1. Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promis… [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Medicinal Chemistry Applications of 4-(4-methoxybenzoyl)butyric acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-methoxybenzoyl)butyric acid, also known as 4-(4-methoxyphenyl)butyric acid, is a versatile chemical intermediate with significant potential in medicinal chemistry. While direct biological activity of this compound has not been extensively reported, its true value lies in its role as a key building block for the synthesis of a variety of pharmacologically active molecules. Its structural features, comprising a methoxy-substituted aromatic ring and a butyric acid side chain, make it an attractive starting point for the development of novel therapeutics across different disease areas.
This technical guide provides a comprehensive overview of the known and potential applications of 4-(4-methoxybenzoyl)butyric acid in medicinal chemistry, with a focus on its use in the synthesis of bioactive compounds. We will delve into its chemical properties, synthesis, and its role as a precursor to molecules with demonstrated anti-inflammatory, anticancer, and metabolic modulatory activities.
Chemical Properties of 4-(4-methoxybenzoyl)butyric acid
A clear understanding of the physicochemical properties of 4-(4-methoxybenzoyl)butyric acid is essential for its effective use in synthetic chemistry. The following table summarizes its key chemical identifiers and properties.
| Property | Value |
| IUPAC Name | 4-(4-methoxyphenyl)butanoic acid |
| Synonyms | 4-(4-methoxybenzoyl)butyric acid, 4-(p-anisyl)butyric acid |
| CAS Number | 4521-28-2 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Appearance | White to light yellow powder |
| Melting Point | 56-59 °C |
| Purity | Typically ≥99% |
Synthesis of 4-(4-methoxybenzoyl)butyric acid
The synthesis of 4-(4-methoxybenzoyl)butyric acid is a critical step in its utilization for drug discovery. One common method involves the reduction of 4-(4-methoxyphenyl)-4-oxobutanoic acid.
General Experimental Protocol for Synthesis
The following protocol describes a representative synthesis of 4-(4-methoxyphenyl)butanoic acid:
-
Reaction Setup: To a suspension of 4-(4-methoxyphenyl)-4-oxobutanoic acid (40 g) in a solvent mixture of acetic acid (100 ml) and tetrahydrofuran (THF, 100 ml), add 10% palladium on carbon catalyst (50% wet weight, 4 g).
-
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (0.4 MPa) for 9 hours.
-
Work-up: Upon completion of the reaction, filter the mixture through a diatomaceous earth pad to remove the catalyst.
-
Isolation: Add toluene to the filtrate and remove the solvent by distillation under reduced pressure to yield 4-(4-methoxyphenyl)butanoic acid.[1]
Potential Applications in Medicinal Chemistry
The primary utility of 4-(4-methoxybenzoyl)butyric acid in medicinal chemistry is as a scaffold for the synthesis of more complex molecules with therapeutic potential. The following sections explore some of the key areas where this intermediate has been employed.
Precursor to Peroxisome Proliferator-Activated Receptor-α (PPAR-α) Agonists
4-(4-methoxyphenyl)butyric acid is a key starting material for the synthesis of the potent and selective Peroxisome Proliferator-Activated Receptor-α (PPAR-α) agonist, LY518674.[2] PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, making it an important target for the treatment of dyslipidemia and related cardiovascular diseases.
The activation of PPAR-α by a ligand, such as LY518674, leads to a cascade of events that ultimately modulate the expression of genes involved in lipid metabolism. The diagram below illustrates the classical PPAR-α signaling pathway.
Caption: PPAR-α signaling pathway activation by a ligand.
The methoxybenzoyl moiety of 4-(4-methoxybenzoyl)butyric acid is a structural feature found in a class of anticancer agents known as tubulin polymerization inhibitors. These compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) have been developed as potent antiproliferative agents.
Tubulin polymerization inhibitors can be broadly classified as either stabilizing or destabilizing agents. The derivatives incorporating the methoxybenzoyl group typically act as destabilizing agents, preventing the formation of microtubules. The diagram below illustrates this mechanism.
Caption: Mechanism of tubulin polymerization inhibition.
The following table summarizes the in vitro anticancer activity of a representative SMART compound derived from a structure related to 4-(4-methoxybenzoyl)butyric acid.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| CCRF-CEM | Leukemia | 0.124 |
| NCI-H522 | Non-Small Cell Lung | 3.81 |
Data from a study on 2-aryl-thiazolidine-4-carboxylic acid amides (ATCAA), the lead compound for SMART agents.[3]
Potential as a Scaffold for Anti-inflammatory and Neuroprotective Agents
The butyric acid moiety of 4-(4-methoxybenzoyl)butyric acid is of interest due to the known anti-inflammatory and neuroprotective properties of other butyric acid derivatives. While direct evidence for the target compound is lacking, its structure suggests potential for modification to create novel anti-inflammatory and neuroprotective agents.
Butyrate and its derivatives have been shown to exert anti-inflammatory effects by modulating cytokine production. For instance, in vitro studies have demonstrated that butyric acid and its derivatives can reduce the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-challenged porcine alveolar macrophages.
Emerging research suggests that butyrate derivatives may have neuroprotective effects. For example, sodium butyrate has been shown to ameliorate cognitive impairment in mouse models of Alzheimer's disease and protect against oxidative stress in neuronal cells.[4]
Experimental Workflow for Investigating Novel Derivatives
The following diagram outlines a general experimental workflow for the synthesis and biological evaluation of novel derivatives of 4-(4-methoxybenzoyl)butyric acid.
Caption: General experimental workflow for drug discovery.
Conclusion
4-(4-methoxybenzoyl)butyric acid is a valuable and versatile intermediate in the field of medicinal chemistry. While it may not possess significant intrinsic biological activity, its utility as a starting material for the synthesis of potent and selective modulators of key biological targets, such as PPAR-α and tubulin, is well-established. Its structural simplicity and amenability to chemical modification make it an attractive scaffold for the development of new therapeutic agents for a range of diseases, including metabolic disorders, cancer, and potentially inflammatory and neurodegenerative conditions. Further exploration of novel derivatives of 4-(4-methoxybenzoyl)butyric acid is warranted and represents a promising avenue for future drug discovery efforts.
References
Exploring the Reactivity of the Keto Group in 5-(4-Methoxyphenyl)-5-oxopentanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the keto group in 5-(4-Methoxyphenyl)-5-oxopentanoic acid, a versatile building block in organic synthesis. The presence of both a ketone and a carboxylic acid functionality allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. This document details key reactions, including reductions, esterifications, olefination reactions, and intramolecular cyclization, supported by experimental protocols and quantitative data where available.
Synthesis of this compound
The primary synthetic route to this compound involves the Friedel-Crafts acylation of anisole with glutaric anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation of Anisole
In a typical procedure, anisole is reacted with glutaric anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[1] The reaction mixture is stirred, often at elevated temperatures, to promote the acylation.[1] Following the reaction, an aqueous workup is performed to quench the catalyst and isolate the crude product.[1] Purification is generally achieved through recrystallization or column chromatography.
Reactivity of the Keto Group
The ketone moiety in this compound is a focal point for a variety of chemical transformations. Its reactivity is influenced by the electron-donating methoxy group on the phenyl ring, which can affect the electrophilicity of the carbonyl carbon.
Reduction of the Keto Group
The carbonyl group can be reduced to a methylene group (CH₂) or a secondary alcohol.
1.1. Reduction to a Methylene Group
Complete reduction of the keto group to a methylene group can be achieved using classical methods such as the Clemmensen and Wolff-Kishner reductions.
-
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl).[2][3] It is particularly effective for aryl-alkyl ketones.[2][3] However, the strongly acidic conditions may not be suitable for substrates with acid-sensitive functional groups.[3]
-
Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at high temperatures.[4][5] The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, is a commonly used one-pot procedure.[4][5] This method is suitable for base-stable compounds.[4]
Table 1: Comparison of Reduction Methods to Methylene Group
| Reaction | Reagents | Conditions | Typical Yield | Notes |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Heating | 72% (for Heptanal)[2] | Effective for aryl-alkyl ketones; not suitable for acid-sensitive substrates.[3] |
| Wolff-Kishner Reduction | N₂H₄, KOH, diethylene glycol | High temperature (e.g., 195 °C) | High | Suitable for base-stable substrates; Huang-Minlon modification is a common one-pot procedure.[4][5] |
1.2. Reduction to a Secondary Alcohol
The keto group can be selectively reduced to a secondary alcohol using various hydride reagents.
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that readily reduces ketones to alcohols in protic solvents like methanol or ethanol.[6] It typically does not reduce the carboxylic acid group under these conditions.[6]
Experimental Protocol: Reduction with Sodium Borohydride
To a solution of the keto acid in methanol or a mixture of THF and methanol, sodium borohydride is added portion-wise at 0 °C or room temperature.[6] The reaction is stirred for a specified time and then quenched by the addition of water or dilute acid.[6] The product alcohol is then extracted with an organic solvent.
Esterification of the Carboxylic Acid Group
While not a direct reaction of the keto group, the presence of the carboxylic acid allows for esterification, which can be a necessary step before subsequent reactions on the ketone.
-
Fischer Esterification: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7][8] To drive the reaction to completion, an excess of the alcohol is often used as the solvent, and a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is employed.[9]
Table 2: Fischer Esterification Yields for Benzoic Acid Analogs
| Alcohol | Catalyst | Yield | Reference |
| Methanol | H₂SO₄ | 90% | [9] |
| Ethanol | H₂SO₄ | 95% | [9] |
Experimental Protocol: Fischer Esterification with Methanol
The carboxylic acid is dissolved in an excess of methanol, and a catalytic amount of concentrated sulfuric acid is added.[9] The mixture is heated under reflux for several hours.[9] After cooling, the excess methanol is removed under reduced pressure, and the residue is worked up by extraction.[9]
Olefination of the Keto Group
The carbonyl group can be converted to a carbon-carbon double bond through olefination reactions.
-
Wittig Reaction: This reaction involves the use of a phosphonium ylide (Wittig reagent) to convert a ketone to an alkene.[10][11] The reaction proceeds through a betaine intermediate to form an oxaphosphetane, which then collapses to the alkene and triphenylphosphine oxide.[11]
-
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate carbanion, which is generally more nucleophilic than a Wittig ylide.[12][13] This reaction often provides excellent stereoselectivity, favoring the formation of (E)-alkenes.[12][13]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
A phosphonate ester, such as triethyl phosphonoacetate, is deprotonated with a base like sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an anhydrous solvent like THF.[14] The resulting carbanion is then reacted with the ketone.[14] The reaction mixture is stirred at room temperature or heated to drive the reaction to completion.[14]
Reaction with Organometallic Reagents
The electrophilic carbon of the keto group is susceptible to nucleophilic attack by organometallic reagents like Grignard and organolithium reagents. These reactions result in the formation of tertiary alcohols after acidic workup. It is important to note that the acidic proton of the carboxylic acid will react with these basic organometallic reagents, consuming at least one equivalent.
-
Grignard Reagents (RMgX): Grignard reagents add to the carbonyl group to form a magnesium alkoxide intermediate, which is then protonated upon acidic workup to yield the tertiary alcohol.[15]
-
Organolithium Reagents (RLi): Organolithium reagents are generally more reactive than Grignard reagents and react similarly with ketones to produce tertiary alcohols.[16] Interestingly, with carboxylic acids, two equivalents of an organolithium reagent can lead to the formation of a ketone after workup.[17]
Intramolecular Cyclization
The bifunctional nature of this compound allows for intramolecular reactions. Following the reduction of the keto group to a secondary alcohol, the resulting γ-hydroxy acid can undergo acid-catalyzed intramolecular cyclization to form a γ-valerolactone.
Mechanism of Lactonization
The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. The hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the stable five-membered lactone ring.
Visualizing Reaction Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows discussed in this guide.
Caption: Friedel-Crafts Acylation Workflow
Caption: Reduction Pathways of the Keto Group
Caption: Acid-Catalyzed Lactonization Mechanism
Conclusion
This compound is a valuable synthetic intermediate due to the versatile reactivity of its keto group. This guide has outlined several key transformations, including reduction to both methylene and alcohol functionalities, olefination via Wittig and HWE reactions, and addition of organometallic reagents. Furthermore, the potential for intramolecular cyclization to form lactones highlights the synthetic utility of this molecule. While specific quantitative data for every reaction on this exact substrate is not always readily available in the literature, the general protocols and data from analogous compounds provide a strong foundation for researchers to develop and optimize synthetic routes for their specific applications. The provided experimental outlines and mechanistic diagrams serve as a practical resource for scientists and professionals in the field of drug development and organic synthesis.
References
- 1. Friedel Crafts Reaction Virtual Lab [praxilabs.com]
- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. cerritos.edu [cerritos.edu]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. organicreactions.org [organicreactions.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. people.uniurb.it [people.uniurb.it]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to the Solubility of 5-(4-Methoxyphenyl)-5-oxopentanoic Acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 5-(4-Methoxyphenyl)-5-oxopentanoic acid. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on predicting solubility based on the compound's structural features and established chemical principles. It also outlines a detailed experimental protocol for determining solubility quantitatively. This guide is intended to assist researchers and professionals in drug development and other scientific fields in handling and utilizing this compound effectively.
Introduction
This compound is an organic compound featuring a carboxylic acid, a ketone, and a methoxy-substituted phenyl group. These functional groups dictate its polarity and, consequently, its solubility in various organic solvents. Understanding the solubility of this compound is crucial for a range of applications, including reaction chemistry, purification, formulation, and analytical method development. The principle of "like dissolves like" is fundamental to predicting its solubility; polar functional groups will favor interactions with polar solvents, while the nonpolar aromatic and aliphatic portions will contribute to solubility in nonpolar solvents.[1][2]
Predicted Solubility Profile
The solubility of this compound is influenced by a balance of its polar and nonpolar components. The carboxylic acid group is capable of hydrogen bonding, and the ketone and methoxy groups are polar.[3][4][5] The phenyl ring and the pentanoic acid chain, however, are nonpolar. Based on these structural characteristics, the following qualitative solubility profile in common organic solvents is predicted:
Data Presentation: Predicted Qualitative Solubility
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic Solvents | Methanol, Ethanol | High | The carboxylic acid can form strong hydrogen bonds with the hydroxyl group of the alcohol. |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High to Moderate | The polar ketone and carboxylic acid groups interact favorably with these polar solvents.[2][3][5] |
| Nonpolar Solvents | Hexane, Toluene | Low to Insoluble | The overall polarity of the molecule from the carboxylic acid, ketone, and methoxy groups outweighs the nonpolar character of the phenyl ring and alkyl chain, leading to poor solubility in nonpolar solvents.[1] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to Low | These solvents have intermediate polarity and may partially solvate the molecule. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a general method for determining the solubility of a solid compound in a given solvent.
Experimental Protocols: Equilibrium Solubility Method
-
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
-
Procedure:
-
Add an excess amount of solid this compound to a vial.
-
Pipette a known volume of the selected solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vial to ensure complete separation of the undissolved solid.
-
Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculate the solubility in units such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
This guide provides a foundational understanding of the solubility of this compound. For precise quantitative data, the experimental protocol outlined should be followed. The predicted solubilities can serve as a useful starting point for solvent selection in various research and development activities.
References
review of keto acids in organic synthesis
An in-depth technical guide for researchers, scientists, and drug development professionals on the role of keto acids in organic synthesis.
Introduction
Keto acids are a class of organic compounds characterized by the presence of both a carboxylic acid group and a ketone functional group. Their dual reactivity makes them exceptionally versatile and valuable building blocks in organic synthesis.[1] Depending on the relative position of the keto group to the carboxyl group, they are classified as α-, β-, or γ-keto acids, each exhibiting unique reactivity and synthetic applications.
These molecules are central to the construction of a wide array of value-added compounds, including pharmaceuticals, agrochemicals, and natural product analogs.[2] α-Keto acids, for instance, serve as important precursors to α-amino acids and act as green acylating agents where carbon dioxide is the only byproduct.[3][4] β-Keto acids are renowned for their facile decarboxylation, which provides a powerful method for generating ketone enolates for carbon-carbon bond formation.[5][6] γ-Keto acids are key precursors for the synthesis of five-membered heterocycles like furans and pyrroles. This guide provides a comprehensive overview of the synthesis and application of these pivotal synthons.
α-Keto Acids
α-Keto acids and their corresponding esters are stable, easy-to-handle compounds that serve as multifunctional platform molecules in synthesis.[2] Their structure allows for diverse chemical transformations, including nucleophilic addition, reduction, and esterification.[1]
Synthesis of α-Keto Acids
A variety of methods exist for the synthesis of α-keto acids, ranging from classical approaches to modern catalytic routes.[3]
-
Oxidation of α-Hydroxy Acids: The catalytic oxidation or dehydrogenation of α-hydroxy acids, which can be derived from biomass, is a green and scalable route to α-keto acids.[2][7]
-
Friedel-Crafts Acylation: Aryl α-keto esters can be prepared by the Friedel-Crafts acylation of aromatic compounds using ethyl oxalyl chloride.[2]
-
Oxidation of Alkenes or Methyl Ketones: Oxidizing agents like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) can efficiently convert unsaturated carbon bonds or methyl ketones into α-keto acids, though the toxicity and harshness of these reagents can limit their application.[2]
-
From Biomass: Engineered microorganisms can produce α-keto acids from renewable feedstocks like glucose through metabolic pathways such as the TCA cycle.[2]
Applications in Organic Synthesis
The unique reactivity of α-keto acids makes them powerful reagents, particularly as acylating agents through decarboxylative pathways.
Decarboxylative Acylation: α-Keto acids can serve as acyl radical precursors, especially under photoredox catalysis, enabling the direct C-H acylation of N-heterocycles under mild conditions.[3][8] This method is highly valuable for the late-stage functionalization of complex molecules in medicinal chemistry.[8]
Table 1: Visible-Light-Induced Decarboxylative Acylation of Isoquinoline
| Entry | α-Keto Acid | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Phenylglyoxylic acid | 1-Benzoylisoquinoline | 92 | [8] |
| 2 | 4-Methoxyphenylglyoxylic acid | 1-(4-Methoxybenzoyl)isoquinoline | 85 | [8] |
| 3 | 4-Chlorophenylglyoxylic acid | 1-(4-Chlorobenzoyl)isoquinoline | 88 | [8] |
| 4 | 2-Thiopheneglyoxylic acid | 1-(Thiophene-2-carbonyl)isoquinoline | 75 | [8] |
| 5 | Pyruvic acid | 1-Acetylisoquinoline | 65 |[8] |
Caption: Workflow for photocatalytic decarboxylative acylation.
Synthesis of α-Amino Acids: α-Keto acids are common precursors for the asymmetric synthesis of α-amino acids, which are fundamental building blocks in pharmaceuticals.[4]
Experimental Protocol: Visible-Light-Induced Acylation of Isoquinoline[8]
-
Materials: Isoquinoline (1.0 equiv), Phenylglyoxylic acid (1.5 equiv), fac-[Ir(ppy)₃] (photocatalyst, 1 mol%), K₂S₂O₈ (2.0 equiv), Acetonitrile (MeCN) and Water (H₂O) in a 1:2 ratio (to make a 0.1 M solution).
-
Apparatus: Schlenk tube or vial, blue LED lamp (25 W), magnetic stirrer.
-
Procedure:
-
To a Schlenk tube, add isoquinoline, phenylglyoxylic acid, fac-[Ir(ppy)₃], and K₂S₂O₈.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon) three times.
-
Add the degassed MeCN/H₂O solvent mixture via syringe.
-
Place the reaction vessel approximately 5 cm from the blue LED lamp and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with an organic solvent (e.g., EtOAc).
-
Combine the organic layers, dry over Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to yield the 1-benzoylisoquinoline product.
-
β-Keto Acids
β-Keto acids are arguably most famous for one key reaction: decarboxylation.[9] This reaction proceeds readily upon gentle heating, often without the need for a catalyst, to produce a ketone and carbon dioxide via an enol intermediate.[6][10] This property makes them ideal surrogates for ketone enolates in a variety of transformations.[5]
The Decarboxylation Mechanism
The decarboxylation of a β-keto acid occurs through a concerted pericyclic mechanism involving a six-membered cyclic transition state.[10][11] This process is highly efficient because the resulting enol is a relatively stable intermediate, which then tautomerizes to the final ketone product.[9]
Caption: The mechanism of β-keto acid decarboxylation.
Applications in Synthesis
The in situ generation of enolates via decarboxylation allows β-keto acids to participate as nucleophiles in a range of asymmetric reactions.[5]
-
Decarboxylative Conjugate Additions: β-Keto acids readily add to Michael acceptors like nitroalkenes in the presence of a chiral catalyst, providing access to enantiomerically enriched products.[5]
-
Decarboxylative Mannich Reactions: The reaction of β-keto acids with imines provides a direct route to chiral β-amino ketones.[5]
-
Acetoacetic Ester Synthesis: This classic synthesis uses a β-keto ester (acetoacetic ester) as a starting material. The ester is deprotonated, alkylated, and then hydrolyzed to the corresponding β-keto acid, which is subsequently decarboxylated to yield a ketone.[6] This powerful sequence allows for the addition of a three-carbon unit.[6]
Table 2: Asymmetric Ni-Catalyzed Decarboxylative Michael Addition [5]
| Entry | β-Keto Acid Substituent (R¹) | Nitroalkene Substituent (R²) | Product Yield (%) | e.e. (%) |
|---|---|---|---|---|
| 1 | Phenyl | Phenyl | 99 | 95 |
| 2 | 4-MeO-C₆H₄ | Phenyl | 99 | 96 |
| 3 | 4-Cl-C₆H₄ | Phenyl | 99 | 94 |
| 4 | 2-Naphthyl | Phenyl | 99 | 95 |
| 5 | Phenyl | 4-NO₂-C₆H₄ | 95 | 93 |
Caption: Logical workflow of the acetoacetic ester synthesis.
Experimental Protocol: Ni-Catalyzed Asymmetric Decarboxylative Michael Addition[5]
-
Materials: β-Keto acid (1.2 equiv), Nitroalkene (1.0 equiv), Ni(OAc)₂ (10 mol%), Chiral diamine ligand (11 mol%), K₃PO₄ (2.0 equiv), Toluene (0.1 M).
-
Procedure:
-
In a glovebox, add Ni(OAc)₂, the chiral ligand, and K₃PO₄ to an oven-dried vial.
-
Add toluene, and stir the mixture at room temperature for 30 minutes.
-
Add the β-keto acid and the nitroalkene to the vial.
-
Seal the vial and stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (e.g., 24-48 hours), monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral γ-nitro ketone.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
-
γ-Keto Acids
γ-Keto acids and their ester derivatives are crucial intermediates for synthesizing various compounds, particularly five-membered heterocyclic rings.
Synthesis of γ-Keto Acids
-
Photoredox Dual Decarboxylative Coupling: A modern approach involves the single-step synthesis from α-oxo acids and maleic anhydrides under photoredox conditions, releasing CO₂ as the only byproduct.[12][13]
-
Friedel-Crafts Acylation: The acylation of aromatic compounds with succinic anhydride in the presence of AlCl₃ is a classic method for preparing aryl-substituted γ-keto acids.[14]
-
Hydration of Alkynoates: Gold(III)-catalyzed hydration of 3-alkynoates provides a mild, atom-economical, one-step route to γ-keto esters.[15]
Applications in Synthesis
The defining feature of γ-keto acids is their ability to undergo intramolecular condensation reactions to form cyclic structures.
-
Paal-Knorr Synthesis: This is a cornerstone reaction where γ-dicarbonyl compounds (often derived from γ-keto acids/esters) are cyclized to form furans, pyrroles, or thiophenes by reacting with a dehydrating agent, an amine, or a sulfur source, respectively.
-
Synthesis of Other Heterocycles: They are also used to synthesize pyridazinones (by reaction with hydrazine) and γ-lactones (by reduction of the keto group followed by cyclization).
Table 3: Synthesis of γ-Keto Acids via Dual Decarboxylative Coupling [12]
| Entry | α-Oxo Acid | Maleic Anhydride | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenylglyoxylic acid | Maleic anhydride | 4-Oxo-4-phenylbutanoic acid | 92 |
| 2 | (4-Methylphenyl)glyoxylic acid | Maleic anhydride | 4-(4-Methylphenyl)-4-oxobutanoic acid | 84 |
| 3 | (4-Methoxyphenyl)glyoxylic acid | Maleic anhydride | 4-(4-Methoxyphenyl)-4-oxobutanoic acid | >99 |
| 4 | (4-Chlorophenyl)glyoxylic acid | Maleic anhydride | 4-(4-Chlorophenyl)-4-oxobutanoic acid | 71 |
| 5 | (Thiophen-2-yl)glyoxylic acid | Maleic anhydride | 4-Oxo-4-(thiophen-2-yl)butanoic acid | 73 |
References
- 1. researchgate.net [researchgate.net]
- 2. Current Status of Research on Synthesis of α-Keto Acids and Their Esters | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient asymmetric synthesis of α-amino acids from α-keto acids and ammonia with conservation of the chiral reagent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. β-Keto acids in asymmetric metal catalysis and organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]
- 11. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1,4-Keto carboxylic compound synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Novel Bioactive Compounds from 5-(4-Methoxyphenyl)-5-oxopentanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Methoxyphenyl)-5-oxopentanoic acid is a versatile starting material for the synthesis of a diverse range of novel compounds with significant potential in medicinal chemistry and drug development. Its γ-keto acid functionality allows for the construction of various heterocyclic scaffolds, which are prominent in many biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of novel amides, pyridazinones, pyrazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles using this compound as the key precursor. The potential biological activities of these compounds, including anticancer, antimicrobial, and anti-inflammatory effects, are also discussed, providing a basis for further investigation and drug discovery efforts.
Data Presentation: Summary of Synthesized Compound Classes and Their Potential Biological Activities
| Compound Class | General Structure | Potential Biological Activity | Key Synthetic Strategy |
| Amide Derivatives | R-NH-CO-(CH₂)₃-CO-C₆H₄-OCH₃ | Broad-spectrum (Anticancer, Antimicrobial, Anti-inflammatory) | Amide coupling with various amines |
| Pyridazinone Derivatives | 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one | Anticancer (VEGFR-2 inhibition), Anti-inflammatory | Cyclocondensation with hydrazine hydrate |
| Pyrazole Derivatives | Substituted pyrazoles | Anticancer (Apoptosis induction), Anti-inflammatory | Cyclocondensation with substituted hydrazines |
| 1,3,4-Thiadiazole Derivatives | 2-Amino-5-(substituted)-1,3,4-thiadiazole | Antimicrobial, Anticancer | Cyclization of thiosemicarbazide derivative |
| 1,3,4-Oxadiazole Derivatives | 2-Amino-5-(substituted)-1,3,4-oxadiazole | Antimicrobial, Anticancer | Cyclization of semicarbazide derivative |
Experimental Protocols
Protocol 1: Synthesis of 5-(4-Methoxyphenyl)-5-oxopentanamide Derivatives
This protocol outlines a general procedure for the synthesis of amide derivatives of this compound using a standard peptide coupling reagent.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in acetonitrile (ACN), add the desired amine (1.2 eq).
-
Add EDC (1.0 eq), DMAP (1.0 eq), and a catalytic amount of HOBt (0.1 eq).
-
The resulting mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the reaction mixture is concentrated under reduced pressure.
-
The residue is diluted with dichloromethane (DCM) and washed successively with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography to afford the desired amide derivative.
Expected Yield: 60-85%
Protocol 2: Synthesis of 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol describes the cyclocondensation reaction of this compound with hydrazine hydrate to yield a pyridazinone derivative. This class of compounds is known for its potential as VEGFR-2 inhibitors.
Materials:
-
This compound
-
Hydrazine hydrate (100%)
-
Ethanol
-
Glacial acetic acid
-
Ice-water bath
Procedure:
-
A mixture of this compound (1.0 eq) and hydrazine hydrate (1.5 eq) in ethanol is refluxed for 6-8 hours.
-
A few drops of glacial acetic acid can be added to catalyze the reaction.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.
-
The precipitated solid is filtered, washed with cold water, and dried.
-
The crude product is recrystallized from ethanol to yield pure 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one.
Expected Yield: 75-90%
Protocol 3: Synthesis of Pyrazole Derivatives
This protocol provides a general method for the synthesis of pyrazole derivatives from this compound. Pyrazoles are known to exhibit anticancer activity through the induction of apoptosis.
Materials:
-
This compound
-
Substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol or Glacial Acetic Acid
-
Sodium hydroxide (for base-catalyzed reaction)
Procedure:
-
Method A (Acid-catalyzed): A mixture of this compound (1.0 eq) and a substituted hydrazine (1.1 eq) in glacial acetic acid is refluxed for 4-6 hours.
-
Method B (Base-catalyzed): A mixture of this compound (1.0 eq) and a substituted hydrazine (1.1 eq) is dissolved in ethanol, and a catalytic amount of sodium hydroxide is added. The mixture is refluxed for 4-6 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and poured into ice-water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol.
Expected Yield: 65-80%
Protocol 4: Synthesis of 2-Amino-1,3,4-thiadiazole Derivatives
This protocol details the synthesis of 2-amino-1,3,4-thiadiazole derivatives, which are known for their antimicrobial properties, starting from this compound.
Materials:
-
This compound
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution
Procedure:
-
A mixture of this compound (1.0 eq) and thiosemicarbazide (1.1 eq) is heated in the presence of a dehydrating agent like phosphorus oxychloride or polyphosphoric acid.
-
The reaction mixture is heated at 80-100 °C for 2-4 hours.
-
The reaction is monitored by TLC.
-
After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a sodium bicarbonate solution.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from ethanol.
Expected Yield: 50-70%
Protocol 5: Synthesis of 2-Amino-1,3,4-oxadiazole Derivatives
This protocol describes the synthesis of 2-amino-1,3,4-oxadiazole derivatives, another class of compounds with potential antimicrobial and anticancer activities.
Materials:
-
This compound
-
Semicarbazide hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Ice-water bath
Procedure:
-
To a cooled (0 °C) mixture of this compound (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in pyridine, phosphorus oxychloride (1.5 eq) is added dropwise with stirring.
-
The reaction mixture is then allowed to stir at room temperature for 1 hour and subsequently refluxed for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the mixture is cooled and poured into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from an appropriate solvent.
Expected Yield: 45-65%
Visualizations
Synthetic Workflow
Caption: Synthetic routes from this compound to various bioactive compounds.
Hypothetical Signaling Pathway for Pyrazole-Induced Apoptosis
Caption: Proposed mechanism of pyrazole-induced apoptosis in cancer cells.
Hypothetical Signaling Pathway for Pyridazinone-Mediated VEGFR-2 Inhibition
Caption: Inhibition of VEGFR-2 signaling by pyridazinone derivatives, leading to anti-angiogenic effects.
Application Notes and Protocols for the Derivatization of 4-(4-methoxybenzoyl)butyric acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 4-(4-methoxybenzoyl)butyric acid, a versatile building block in medicinal chemistry and drug development. This document outlines detailed experimental protocols for the modification of both the carboxylic acid and ketone functionalities, presents quantitative data for key reactions, and illustrates relevant chemical transformations and a hypothetical biological signaling pathway.
Introduction
4-(4-methoxybenzoyl)butyric acid is a key intermediate in the synthesis of various organic molecules with potential therapeutic applications, including analgesic and anti-inflammatory properties. Its bifunctional nature, possessing both a carboxylic acid and a ketone, allows for a wide range of chemical modifications to generate diverse libraries of compounds for drug discovery and development. These derivatives can be screened for enhanced biological activity, improved pharmacokinetic properties, and novel mechanisms of action.
Derivatization Strategies
The primary sites for derivatization of 4-(4-methoxybenzoyl)butyric acid are the carboxylic acid and the ketone moieties.
-
Carboxylic Acid Derivatization: The carboxylic acid group can be readily converted into esters, amides, and other acid derivatives. These modifications can influence the compound's solubility, cell permeability, and interaction with biological targets.
-
Ketone Derivatization: The ketone group can undergo various reactions, including reduction, reductive amination, and olefination (e.g., Wittig reaction), to introduce new functional groups and alter the molecular scaffold.
Experimental Protocols
Protocol 1: Esterification of 4-(4-methoxybenzoyl)butyric acid via Acid Chloride
This two-step protocol involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with an alcohol to form the corresponding ester.
Step 1: Synthesis of 4-(4-methoxybenzoyl)butanoyl chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a fume hood, add 4-(4-methoxybenzoyl)butyric acid (1.0 eq).
-
Cautiously add thionyl chloride (2.0-3.0 eq) to the flask.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Stir the mixture at room temperature. You will observe effervescence as HCl and SO₂ gas are evolved.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until the gas evolution ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure. The resulting 4-(4-methoxybenzoyl)butanoyl chloride is typically used in the next step without further purification.
Step 2: Ester Formation
-
In a separate flask, dissolve the desired alcohol (e.g., methanol, ethanol) (1.0-1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base such as pyridine or triethylamine (1.2 eq).
-
Cool the alcohol solution to 0°C in an ice bath.
-
Dissolve the crude 4-(4-methoxybenzoyl)butanoyl chloride from Step 1 in a minimal amount of the same anhydrous solvent and add it dropwise to the alcohol solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Amide Formation using a Coupling Agent
This protocol describes the direct coupling of 4-(4-methoxybenzoyl)butyric acid with a primary or secondary amine using a carbodiimide coupling agent and an activating agent.
-
Dissolve 4-(4-methoxybenzoyl)butyric acid (1.0 eq), the desired amine (1.0-1.2 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent such as DMF or dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Add a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq) to the solution. If using EDCI hydrochloride, a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) should be added.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with the reaction solvent.
-
If using EDCI, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel or recrystallization.
Protocol 3: Wittig Reaction for Ketone Derivatization
This protocol outlines the conversion of the ketone functionality to an alkene using a phosphonium ylide (Wittig reagent).
Step 1: Preparation of the Phosphonium Ylide
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide for forming a methylene group) (1.1 eq) in anhydrous THF or diethyl ether.
-
Cool the suspension to 0°C or -78°C, depending on the base used.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.0 eq). The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the mixture at the same temperature for 30-60 minutes.
Step 2: Wittig Reaction
-
Dissolve 4-(4-methoxybenzoyl)butyric acid (1.0 eq) in anhydrous THF in a separate flask.
-
Slowly add the solution of the ketone to the pre-formed ylide solution from Step 1 at the same low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography to separate the alkene derivative from triphenylphosphine oxide.
Data Presentation
The following tables summarize typical reaction conditions and yields for the derivatization of 4-(4-methoxybenzoyl)butyric acid and related compounds.
Table 1: Esterification of Carboxylic Acids
| Carboxylic Acid | Alcohol/Reagent | Coupling Agent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-(4-methoxybenzoyl)butyric acid | Methanol | SOCl₂, then pyridine | DCM | RT | 2-4 | >90 (Typical) | General Protocol |
| Butyric acid | n-Butanol | Amberlyst-70 | None | 100-110 | - | ~95 | [1] |
| Butyric acid | Ethanol | Amberlyst-15 | Dioxane | 75 | - | High | [2] |
| Various Carboxylic Acids | 4-methoxybenzyl alcohol | DCC, DMAP | Various | RT | - | Good | [3] |
Table 2: Amide Synthesis from Carboxylic Acids
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-(4-methoxybenzoyl)butyric acid | Various primary/secondary amines | EDCI, HOBt | DIPEA | DMF | RT | 12-24 | 70-95 (Typical) | General Protocol |
| 4-Phenylbutyric acid | Benzylamine | Boric acid (cat.) | - | Toluene | Reflux | 16 | High | [4] |
| Various Carboxylic Acids | Various Amines | HBTU | DIPEA | DMF | RT | 1-2 | Good to Excellent | [5] |
Table 3: Ketone Derivatization (Wittig Reaction)
| Ketone | Phosphonium Ylide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aldehydes/Ketones | Ph₃P=CH₂ | n-BuLi | THF | -78 to RT | 2-12 | Varies | General Protocol |
| Camphor | Ph₃P=CH₂ | - | - | - | - | High | [6] |
Mandatory Visualizations
Caption: General experimental workflow for the derivatization of 4-(4-methoxybenzoyl)butyric acid.
Caption: Hypothetical signaling pathway for the anti-inflammatory action of 4-(4-methoxybenzoyl)butyric acid derivatives.
References
Application Notes and Protocols for Pharmaceutical Synthesis Utilizing Key Methoxy-Nitroaniline Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the use of a key methoxy-nitroaniline derivative as a building block in the synthesis of prominent pharmaceutical compounds. While the initial inquiry specified CAS 4609-10-3, which corresponds to 5-(4-methoxyphenyl)-5-oxopentanoic acid, a thorough review of the scientific literature indicates limited application of this specific molecule as a direct building block in major pharmaceutical syntheses. However, the structurally related compound, 4-methoxy-2-nitroaniline (CAS 96-96-8) , is a widely documented and critical intermediate in the production of several important drugs. Therefore, these notes will focus on the extensive applications of 4-methoxy-2-nitroaniline in pharmaceutical synthesis.
Featured Building Block: 4-Methoxy-2-nitroaniline
4-Methoxy-2-nitroaniline is an aromatic amine that serves as a versatile precursor in organic synthesis. Its unique substitution pattern, featuring an activating methoxy group, a deactivating nitro group, and a reactive amino group, allows for a range of chemical transformations, making it an ideal starting material for complex molecular architectures.
Application 1: Synthesis of Omeprazole
Omeprazole is a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders. 4-Methoxy-2-nitroaniline is a crucial starting material for the synthesis of the benzimidazole core of omeprazole.
Overall Synthetic Workflow for Omeprazole
The synthesis of omeprazole from 4-methoxy-2-nitroaniline involves the formation of a benzimidazole intermediate, which is then coupled with a substituted pyridine moiety, followed by a controlled oxidation step.
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxy-2-nitroaniline
This protocol describes a common method for the synthesis of 4-methoxy-2-nitroaniline from p-anisidine.[1]
-
Acetylation: In a suitable flask, dissolve p-anisidine (1.0 mol) in a mixture of glacial acetic acid and water. Cool the solution to 0-5°C and add acetic anhydride (1.1 mol) with vigorous stirring. The acetylated product, 4-methoxyacetanilide, will precipitate.
-
Nitration: To the suspension of 4-methoxyacetanilide, add concentrated nitric acid (a 55% excess) at a controlled temperature, typically maintaining it between 60-65°C for about 10 minutes.
-
Hydrolysis: The resulting 2-nitro-4-methoxyacetanilide is then hydrolyzed using an alkali solution, such as Claisen's alkali, by warming the mixture on a steam bath for approximately 15 minutes.
-
Isolation: The product, 4-methoxy-2-nitroaniline, precipitates upon cooling and can be collected by filtration, washed with water, and dried.
Protocol 2: Synthesis of 2-Mercapto-5-methoxybenzimidazole
This protocol outlines the synthesis of a key benzimidazole intermediate from 4-methoxy-2-nitroaniline.
-
Reduction: The nitro group of 4-methoxy-2-nitroaniline is reduced to an amino group to form 4-methoxy-1,2-phenylenediamine.
-
Cyclization: The resulting diamine is then cyclized using potassium hydroxide and carbon disulfide in an ethanol-water mixture. The reaction mixture is refluxed for several hours.
-
Precipitation and Isolation: After reflux, the ethanol is removed, and the product is precipitated by adding dilute acetic acid. The resulting solid is filtered and recrystallized to yield 2-mercapto-5-methoxybenzimidazole.
Protocol 3: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
This protocol details the synthesis of the pyridine component required for omeprazole.[2][3]
-
Reaction Setup: In a reaction vessel, dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (0.15 mol) in dichloromethane.
-
Chlorination: Slowly add a solution of thionyl chloride (0.158 mol) in dichloromethane to the vessel at room temperature under an inert atmosphere.
-
Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The solid residue is suspended in hexane, filtered, washed, and dried to afford 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[2]
Protocol 4: Synthesis of Omeprazole
This protocol describes the final steps in the synthesis of omeprazole.[4]
-
Coupling Reaction: In a reaction vessel, dissolve sodium hydroxide (0.13 mol) in ethanol with heating. Add 2-mercapto-5-methoxybenzimidazole (0.10 mol) and reflux until dissolved. Cool the mixture and slowly add an aqueous solution of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (0.09 mol). This forms the thioether intermediate.[4]
-
Oxidation: Dissolve the thioether intermediate in a suitable solvent like dichloromethane and cool the solution. Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the reaction mixture.
-
Purification: After the reaction, the organic layer is washed with a basic solution, followed by brine, and then dried. The solvent is removed to yield crude omeprazole, which can be purified by recrystallization.[4]
Quantitative Data for Omeprazole Synthesis
| Step | Starting Material | Reagent(s) | Molar Ratio (Starting Material:Reagent) | Solvent | Typical Yield | Purity | Reference |
| Nitration of 4-methoxyacetanilide | 4-methoxyacetanilide | Conc. Nitric Acid | 1 : 1.55 | Acetic Acid/Water | 75-79% | >98% | [1] |
| Synthesis of Pyridine Intermediate | 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Thionyl Chloride | 1 : 1.05 | Dichloromethane | ~100% | >99% | [2][5] |
| Coupling Reaction | 2-Mercapto-5-methoxybenzimidazole | Pyridine Intermediate | 1 : 0.9 | Ethanol/Water | ~91% | High | [6] |
| Oxidation to Omeprazole | Thioether Intermediate | m-CPBA | (Varies) | Dichloromethane | ~85% | >99% | [6] |
Mechanism of Action: Omeprazole Signaling Pathway
Omeprazole exerts its effect by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.
Application 2: Synthesis of Primaquine
Primaquine is an antimalarial drug effective against the dormant liver stages of Plasmodium vivax and Plasmodium ovale. The synthesis of primaquine can utilize a quinoline core, which can be derived from 4-methoxy-2-nitroaniline.
Overall Synthetic Workflow for Primaquine
The synthesis involves the construction of the 6-methoxyquinoline core followed by the attachment of the diamine side chain.
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-8-nitroquinoline
This protocol describes the Skraup reaction to form the quinoline ring system.[7]
-
Reaction Setup: In a reaction vessel, combine 4-methoxy-2-nitroaniline with glycerol.
-
Cyclization: Add a dehydrating agent such as concentrated sulfuric acid and an oxidizing agent. Heat the mixture to induce the Skraup cyclization.
-
Isolation: After the reaction is complete, the mixture is cooled and neutralized. The product, 6-methoxy-8-nitroquinoline, can be isolated by extraction and purified.[7]
Protocol 2: Synthesis of 6-Methoxy-8-aminoquinoline
This protocol details the reduction of the nitroquinoline intermediate.[7]
-
Reduction: The 6-methoxy-8-nitroquinoline is reduced to the corresponding amine using a reducing agent such as tin(II) chloride (SnCl2).[7]
-
Work-up: The reaction mixture is worked up to isolate the 6-methoxy-8-aminoquinoline.
Protocol 3: Synthesis of Primaquine
This protocol describes the final condensation and reduction to yield primaquine.[8]
-
Condensation: 6-Methoxy-8-aminoquinoline is condensed with 5-nitro-2-pentanone to form an imine intermediate.[8]
-
Reduction: The imine intermediate is then reduced to yield the final primaquine base.[8]
-
Salt Formation: The primaquine base can be converted to its more stable diphosphate salt by treatment with phosphoric acid, followed by recrystallization.
Quantitative Data for Primaquine Synthesis
Quantitative data for the synthesis of primaquine can vary depending on the specific reagents and conditions used. The following table provides a general overview.
| Step | Starting Material | Key Reagent(s) | Solvent | Typical Yield | Reference |
| Skraup Reaction | 4-Methoxy-2-nitroaniline | Glycerol, H₂SO₄ | (Varies) | Moderate to Good | [7] |
| Nitro Reduction | 6-Methoxy-8-nitroquinoline | SnCl₂ | (Varies) | High | [7] |
| Condensation/Reduction | 6-Methoxy-8-aminoquinoline | 5-Nitro-2-pentanone | (Varies) | Moderate | [8] |
Disclaimer: These protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. EP1085019A1 - Omeprazole synthesis - Google Patents [patents.google.com]
- 7. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Note: A Robust Protocol for the Synthesis of Amides from 5-(4-Methoxyphenyl)-5-oxopentanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed and reliable protocol for the synthesis of a diverse range of amides starting from 5-(4-Methoxyphenyl)-5-oxopentanoic acid. The described methodology utilizes common peptide coupling reagents, ensuring high efficiency, broad substrate scope, and mild reaction conditions suitable for complex molecule synthesis. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and drug development, offering a straightforward approach to generating novel amide derivatives from keto-acid building blocks.
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry, integral to the synthesis of pharmaceuticals, natural products, and other biologically active molecules.[1] The direct coupling of carboxylic acids and amines is one of the most frequently performed transformations.[] While numerous methods exist, the use of modern coupling reagents offers a mild, efficient, and reliable route that avoids the harsh conditions associated with converting carboxylic acids to more reactive species like acyl chlorides.[][3]
This protocol details the synthesis of amides from this compound, a keto-acid that serves as a versatile scaffold. The presence of the ketone functionality requires a robust amidation method that does not interfere with this group. The procedures outlined below employ standard coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which are known for their high yields and low incidence of side reactions.[4]
General Reaction Scheme
The overall transformation involves the activation of the carboxylic acid group of this compound by a coupling reagent, followed by nucleophilic acyl substitution by a primary or secondary amine to yield the desired amide.
Caption: General reaction for amide synthesis.
Experimental Protocols
Two primary protocols are presented, utilizing different common coupling reagents. Protocol A employs HATU, known for its high reactivity and efficiency, especially for hindered substrates. Protocol B uses the EDC/HOBt system, a cost-effective and widely used alternative.[5]
Protocol A: Amide Synthesis using HATU
Materials and Reagents:
-
This compound
-
Primary or Secondary Amine (e.g., Benzylamine, Morpholine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the acid in a minimal amount of anhydrous DMF or DCM (approx. 0.2 M concentration).
-
Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.
-
In a single portion, add HATU (1.2 eq) to the stirring solution. A slight exotherm may be observed.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography (e.g., using a gradient of Ethyl Acetate in Hexanes) or recrystallization to yield the pure amide.[6]
Protocol B: Amide Synthesis using EDC/HOBt
Materials and Reagents:
-
Same as Protocol A, but replace HATU with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolve the components in anhydrous DMF or DCM (approx. 0.2 M concentration).
-
Add DIPEA (2.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform the same aqueous work-up and purification as described in Protocol A (steps 7-10).
Data Presentation
The following table summarizes representative, illustrative results for the synthesis of various amides from this compound using Protocol A (HATU).
| Entry | Amine | Product Name | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-benzyl-5-(4-methoxyphenyl)-5-oxopentanamide | 2 | 92 |
| 2 | Morpholine | 1-(4-morpholino)-5-(4-methoxyphenyl)-5-oxopentan-1-one | 2.5 | 95 |
| 3 | Aniline | N-phenyl-5-(4-methoxyphenyl)-5-oxopentanamide | 4 | 85 |
| 4 | (R)-1-Phenylethanamine | N-((R)-1-phenylethyl)-5-(4-methoxyphenyl)-5-oxopentanamide | 3 | 90 |
Visualized Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the general mechanism of amide bond formation using coupling reagents.
Caption: Step-by-step experimental workflow diagram.
Caption: Simplified mechanism of amide bond formation.
References
Application of 5-(4-Methoxyphenyl)-5-oxopentanoic Acid in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the potential use of 5-(4-Methoxyphenyl)-5-oxopentanoic acid in materials science. This versatile molecule, characterized by a carboxylic acid, a ketone, and a methoxyphenyl group, serves as a promising building block for the synthesis of novel polymers, liquid crystals, and porous materials. The protocols outlined below are designed to be illustrative and provide a foundational methodology for researchers to explore these applications.
Application Note 1: Synthesis of a Biodegradable Polyester for Drug Delivery
The presence of a carboxylic acid group allows this compound to be used as a monomer in the synthesis of polyesters. The resulting polymer, featuring ester linkages, is expected to be biodegradable, making it a suitable candidate for controlled drug delivery systems. The methoxyphenyl group can enhance the polymer's hydrophobicity and potentially offer specific interactions with drug molecules.
Experimental Protocol: Synthesis of Poly[oxy(5-(4-methoxyphenyl)-5-oxopentanoyl)]
This protocol describes the ring-opening polymerization of a lactone derived from this compound to yield a biodegradable polyester.
-
Synthesis of the Lactone Monomer:
-
In a 250 mL round-bottom flask, dissolve 10 g of this compound in 100 mL of tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of a reducing agent (e.g., sodium borohydride) to selectively reduce the ketone to a hydroxyl group.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the hydroxy acid.
-
Cyclize the hydroxy acid to the corresponding lactone using a suitable method, such as Yamaguchi esterification.
-
-
Ring-Opening Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the purified lactone monomer.
-
Add a suitable catalyst, such as tin(II) octoate, at a monomer-to-catalyst ratio of 1000:1.
-
Heat the reaction mixture to 130 °C with continuous stirring.
-
Monitor the polymerization by observing the increase in viscosity of the reaction mixture.
-
After 24 hours, cool the reaction to room temperature and dissolve the resulting polymer in dichloromethane.
-
Precipitate the polymer by pouring the solution into cold methanol.
-
Filter and dry the polymer under vacuum at 40 °C for 48 hours.
-
Data Presentation: Expected Properties of the Synthesized Polyester
| Property | Expected Value | Characterization Method |
| Number Average Molecular Weight (Mn) | 15,000 - 25,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.0 | GPC |
| Glass Transition Temperature (Tg) | 50 - 60 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | > 250 °C | Thermogravimetric Analysis (TGA) |
Visualization: Workflow for Polyester Synthesis
Application Note 2: Synthesis of a Thermotropic Liquid Crystal
The rigid methoxyphenyl group in this compound makes it a suitable core structure for the design of thermotropic liquid crystals. By extending the molecular structure to create a more anisotropic shape, it is possible to synthesize a material that exhibits liquid crystalline phases upon heating.
Experimental Protocol: Synthesis of a Nematic Liquid Crystal
This protocol describes a multi-step synthesis to convert this compound into a calamitic (rod-shaped) liquid crystal.
-
Esterification of the Carboxylic Acid:
-
In a 100 mL round-bottom flask, reflux a mixture of 5 g of this compound, 50 mL of ethanol, and a catalytic amount of sulfuric acid for 4 hours.
-
After cooling, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the ethyl ester.
-
-
Reduction of the Ketone:
-
Reduce the ketone group of the ethyl ester to a methylene group using a Clemmensen or Wolff-Kishner reduction to maintain the aromaticity and create a more linear structure.
-
-
Hydrolysis of the Ester:
-
Hydrolyze the ethyl ester back to a carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification.
-
-
Coupling to a Mesogenic Core:
-
Couple the resulting carboxylic acid to a suitable hydroxyl-containing mesogenic unit (e.g., 4-cyanophenol) via Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
-
Purification:
-
Purify the final product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
-
Data Presentation: Expected Properties of the Synthesized Liquid Crystal
| Property | Expected Value | Characterization Method |
| Crystal to Nematic (T_CN) | 85 - 95 °C | Polarized Optical Microscopy (POM), DSC |
| Nematic to Isotropic (T_NI) | 120 - 130 °C | POM, DSC |
| Mesophase Texture | Nematic Schlieren | POM |
Visualization: Synthetic Pathway for the Liquid Crystal
Application Note 3: A Derivative for Metal-Organic Framework (MOF) Synthesis
While this compound itself is a monotopic ligand, a straightforward chemical modification can convert it into a ditopic linker suitable for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis.
Experimental Protocol: Synthesis of a MOF using a Dicarboxylic Acid Derivative
This protocol first describes the synthesis of a dicarboxylic acid linker from this compound, followed by its use in the solvothermal synthesis of a MOF.
-
Synthesis of the Dicarboxylic Acid Linker:
-
Perform a Vilsmeier-Haack reaction on the methoxy group of this compound to introduce a formyl group at the ortho position.
-
Oxidize the formyl group to a carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate).
-
This results in a dicarboxylic acid linker with an asymmetric structure.
-
-
Solvothermal Synthesis of the MOF:
-
In a 20 mL glass vial, dissolve the synthesized dicarboxylic acid linker and a metal salt (e.g., zinc nitrate hexahydrate) in a 1:1 molar ratio in N,N-dimethylformamide (DMF).
-
Add a modulator, such as acetic acid, to control the crystal growth.
-
Seal the vial and place it in a programmable oven.
-
Heat the oven to 100 °C for 24 hours.
-
Allow the oven to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with fresh DMF, and then with ethanol.
-
Activate the MOF by solvent exchange with ethanol followed by heating under vacuum to remove the solvent molecules from the pores.
-
Data Presentation: Expected Properties of the Synthesized MOF
| Property | Expected Value | Characterization Method |
| BET Surface Area | 800 - 1200 m²/g | Nitrogen Physisorption |
| Pore Volume | 0.4 - 0.6 cm³/g | Nitrogen Physisorption |
| Crystal Structure | To be determined | Single-Crystal X-ray Diffraction |
| Thermal Stability | Stable up to 300 °C | TGA |
Visualization: Workflow for MOF Synthesis
Application Notes and Protocols for the Scale-Up Synthesis of 5-(4-Methoxyphenyl)-5-oxopentanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the scale-up synthesis of 5-(4-Methoxyphenyl)-5-oxopentanoic acid and its derivatives. This document outlines a detailed protocol for a robust and scalable Friedel-Crafts acylation reaction, along with purification methods and characterization data. Furthermore, potential biological applications related to the anti-inflammatory properties of these compounds are discussed, with a focus on their putative modulation of the MAPK signaling pathway.
Introduction
This compound and its derivatives are valuable intermediates in the synthesis of various biologically active molecules. Their structural motif, featuring a methoxy-substituted aromatic ring and a keto-acid chain, is found in compounds with potential therapeutic applications, including anti-inflammatory and anticancer agents. The scale-up synthesis of these compounds is crucial for further preclinical and clinical development. The primary synthetic route involves the Friedel-Crafts acylation of anisole with glutaric anhydride, a classic yet effective method for forming the key carbon-carbon bond.[1][2][3][4][5] This document provides a detailed, scalable protocol for this synthesis, along with data for process optimization and product characterization.
Synthesis of this compound
The synthesis is achieved through the Friedel-Crafts acylation of anisole with glutaric anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[1][3]
Reaction Parameters and Optimization
For a successful scale-up, several parameters must be optimized. The following table summarizes key reaction conditions and their impact on yield and purity.
| Parameter | Recommended Range | Effect on Reaction |
| Solvent | Dichloromethane (DCM), Nitrobenzene | DCM is a common solvent, but nitrobenzene can improve the solubility of reactants for larger-scale reactions. |
| Catalyst | Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃) | AlCl₃ is a highly effective but moisture-sensitive catalyst. FeCl₃ can be a more environmentally benign alternative.[1] |
| Molar Ratio (Anisole:Glutaric Anhydride:Catalyst) | 1 : 1.1 : 1.2 | An excess of the anhydride and catalyst ensures complete conversion of the limiting reagent (anisole). |
| Reaction Temperature | 0 °C to Room Temperature | The initial addition of reactants is typically performed at 0 °C to control the exothermic reaction, followed by stirring at room temperature.[2] |
| Reaction Time | 2 - 6 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
Experimental Protocol: Scale-Up Synthesis (100 g scale)
Materials:
-
Anisole (108.14 g, 1.0 mol)
-
Glutaric Anhydride (125.5 g, 1.1 mol)
-
Anhydrous Aluminum Chloride (160.0 g, 1.2 mol)
-
Dichloromethane (DCM), anhydrous (1.5 L)
-
Hydrochloric Acid (HCl), 2M aqueous solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Condenser with a drying tube
-
Large separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the 5 L three-necked flask with the mechanical stirrer, dropping funnel, and thermometer. Equip the condenser with a drying tube to protect the reaction from atmospheric moisture.
-
Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (160.0 g) and 500 mL of anhydrous DCM. Cool the suspension to 0 °C in an ice-water bath.
-
Reactant Addition: Dissolve glutaric anhydride (125.5 g) in 500 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 1 hour, maintaining the temperature below 5 °C.
-
Anisole Addition: In a separate flask, dissolve anisole (108.14 g) in 500 mL of anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 2 hours, keeping the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Quenching: Cool the reaction mixture back to 0 °C in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of 1 L of cold 2M HCl. This should be done in a well-ventilated fume hood as HCl gas will be evolved.
-
Work-up: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 250 mL).
-
Washing: Combine the organic layers and wash sequentially with 500 mL of water, 500 mL of saturated sodium bicarbonate solution, and 500 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification: Recrystallization
The crude this compound is purified by recrystallization.
Protocol:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution is colored, treat it with a small amount of activated charcoal and filter it hot through a fluted filter paper.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven.
Expected Yield: 70-80% Physical Properties: White to off-white solid.
Synthesis of Derivatives
The carboxylic acid and ketone functionalities of this compound serve as handles for the synthesis of a variety of derivatives, such as esters, amides, and alcohols, through standard organic transformations.
Potential Biological Activity and Signaling Pathway
Derivatives of this compound have been investigated for their anti-inflammatory properties.[6][7][8] One of the key signaling pathways implicated in inflammation is the Mitogen-Activated Protein Kinase (MAPK) pathway.[9][10][11] It is hypothesized that these compounds may exert their anti-inflammatory effects by modulating this pathway.
MAPK Signaling Pathway
The MAPK signaling cascade is a crucial pathway that regulates a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.[9][12] The pathway consists of a series of protein kinases that are sequentially activated.
Caption: Putative inhibition of the MAPK signaling pathway by this compound derivatives.
Experimental Workflow
The overall workflow for the synthesis and potential biological evaluation of these compounds is summarized below.
Caption: Workflow for the synthesis and evaluation of this compound and its derivatives.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. websites.umich.edu [websites.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. Friedel Crafts Reaction Virtual Lab [praxilabs.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Enzyme Inhibitors Using 5-(4-Methoxyphenyl)-5-oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data regarding the use of 5-(4-Methoxyphenyl)-5-oxopentanoic acid as a key precursor in the synthesis of enzyme inhibitors, with a specific focus on the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.
Introduction
This compound is a versatile chemical scaffold. Its structure, featuring a methoxyphenyl group and a pentanoic acid chain with a keto functionality, makes it an attractive starting material for the synthesis of various heterocyclic and substituted linear molecules with potential biological activity. In the context of enzyme inhibition, this molecule can be derivatized to target the active sites of specific enzymes. One notable application is in the synthesis of inhibitors for the RhoA signaling pathway. A derivative, 4-Benzamido-5-((4-methoxyphenyl)amino)-5-oxopentanoic acid, has been synthesized and identified as a potential RhoA inhibitor[1]. The protocols detailed below describe the synthesis and evaluation of such inhibitors.
Quantitative Data Summary
The following table summarizes the key quantitative data for a representative enzyme inhibitor synthesized from this compound.
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Biological Target | IC50 (nM) |
| DDO-5716 | C19H20N2O5 | 356.37 | 76.22 | 192-194 | RhoA | Data not available |
Note: The IC50 value for DDO-5716 is not provided in the available literature and would need to be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of 4-Benzamido-5-((4-methoxyphenyl)amino)-5-oxopentanoic acid (A Representative RhoA Inhibitor)
This protocol describes the synthesis of a derivative of this compound, which has been identified as a potential RhoA inhibitor[1].
Materials:
-
This compound
-
4-Amino-N-(4-methoxyphenyl)benzamide
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine
-
Magnesium sulfate (MgSO4), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup (Silica gel)
Procedure:
-
Reaction Setup: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and 4-Amino-N-(4-methoxyphenyl)benzamide (1.0 eq) in anhydrous DCM (100 mL).
-
Coupling Agent Addition: To the stirred solution, add DMAP (0.1 eq) followed by the portion-wise addition of DCC (1.1 eq) at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO3 solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-Benzamido-5-((4-methoxyphenyl)amino)-5-oxopentanoic acid.
-
Characterization: Characterize the final product by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity[1].
Protocol 2: In Vitro Rho Kinase (ROCK) Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compound against ROCK.
Materials:
-
Synthesized inhibitor compound (e.g., DDO-5716)
-
Recombinant human ROCK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of the inhibitor in DMSO and create a series of dilutions to be tested.
-
Reaction Mixture Preparation: In a 384-well plate, add the following to each well:
-
Assay buffer
-
ROCK2 enzyme
-
MBP substrate
-
Synthesized inhibitor at various concentrations
-
-
Initiation of Reaction: Add ATP to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP via luminescence.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Caption: Experimental workflow for the synthesis and evaluation of a ROCK inhibitor.
Caption: The RhoA/ROCK signaling pathway and the point of inhibition.
References
Troubleshooting & Optimization
improving the yield of reactions with 5-(4-Methoxyphenyl)-5-oxopentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 5-(4-Methoxyphenyl)-5-oxopentanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Intramolecular Friedel-Crafts Cyclization to 7-Methoxy-1-tetralone
The intramolecular cyclization of this compound is a key step in the synthesis of 7-methoxy-1-tetralone, a valuable intermediate for various pharmaceuticals.[1][2] This reaction is typically catalyzed by strong acids, with polyphosphoric acid (PPA) being a common choice.[3]
Troubleshooting Guide
Question: My intramolecular cyclization reaction is resulting in a low yield of 7-methoxy-1-tetralone. What are the potential causes and how can I improve the yield?
Answer: Low yields in this reaction can stem from several factors. Here is a systematic guide to troubleshooting:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature. Reactions in polyphosphoric acid often require elevated temperatures (e.g., 100-125°C) to proceed to completion.[1]
-
Poor Mixing: Due to the high viscosity of PPA, efficient stirring is crucial to ensure proper mixing of the reactant and catalyst.[3] Consider using a mechanical stirrer.
-
-
Side Reactions:
-
Polymerization: At excessively high temperatures or with prolonged reaction times, intermolecular reactions can lead to polymer formation.
-
De-methylation: The methoxy group may be cleaved under harsh acidic conditions, leading to phenolic byproducts.
-
-
Reagent Quality and Reaction Conditions:
-
Moisture: Polyphosphoric acid is hygroscopic. The presence of water can deactivate the catalyst and hinder the reaction. Ensure all glassware is thoroughly dried and reagents are handled under anhydrous conditions where possible.
-
Purity of Starting Material: Impurities in the this compound can interfere with the cyclization. Ensure the starting material is of high purity.
-
-
Work-up and Purification Issues:
-
Incomplete Extraction: The product, 7-methoxy-1-tetralone, needs to be efficiently extracted from the aqueous acidic mixture after quenching the reaction. Use an appropriate organic solvent and perform multiple extractions.
-
Product Loss During Purification: Purification by column chromatography or distillation should be optimized to minimize product loss.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the PPA-catalyzed cyclization? A1: The optimal temperature can vary, but literature suggests heating in an oil bath at 120-125°C for a short duration (e.g., 30 minutes) can give good yields.[1]
Q2: Are there alternative catalysts to polyphosphoric acid? A2: Yes, other strong acids and Lewis acids can be used for intramolecular Friedel-Crafts reactions. However, PPA is widely cited for this specific transformation due to its efficacy as a dehydrating agent and catalyst.[3]
Q3: How can I monitor the progress of the reaction? A3: Thin Layer Chromatography (TLC) can be used to monitor the disappearance of the starting material and the appearance of the product. A suitable solvent system (e.g., hexane-ethyl acetate) should be developed.
Q4: What are the common side products I should look out for? A4: Besides unreacted starting material, potential side products include polymers and the demethylated product (7-hydroxy-1-tetralone).
Q5: What is the best way to purify the 7-methoxy-1-tetralone product? A5: After aqueous workup and extraction, the crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.[1]
Quantitative Data
| Catalyst | Temperature (°C) | Reaction Time | Yield of 7-Methoxy-1-tetralone (%) | Reference |
| Polyphosphoric Acid | 120-125 | 0.5 hours | High (not specified) | [1] |
| Not Specified | Not Specified | Not Specified | 82 (from a precursor) | [1] |
Experimental Protocol: Intramolecular Cyclization
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer, add this compound.
-
Catalyst Addition: Carefully add polyphosphoric acid to the flask. The ratio of PPA to the starting acid should be optimized, but a significant excess of PPA is typically used.
-
Reaction: Heat the mixture in a preheated oil bath to the desired temperature (e.g., 120-125°C) with vigorous stirring for the specified time (e.g., 30 minutes). Monitor the reaction by TLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., toluene or dichloromethane) multiple times.[1]
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 7-methoxy-1-tetralone by column chromatography on silica gel or by vacuum distillation.
Visualizations
Caption: Intramolecular Friedel-Crafts cyclization pathway.
Caption: Troubleshooting workflow for low reaction yield.
Clemmensen Reduction of the Ketone
The Clemmensen reduction can be employed to reduce the ketone functionality in this compound to a methylene group, yielding 5-(4-methoxyphenyl)pentanoic acid. This reaction is performed using zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[4]
Troubleshooting Guide
Question: I am attempting a Clemmensen reduction on this compound, but the reaction is not working well. What could be the issue?
Answer: The Clemmensen reduction can be sensitive to the substrate and reaction conditions. Here are some common issues and solutions:
-
Substrate-Related Issues:
-
Steric Hindrance: While the ketone in this substrate is not exceptionally hindered, steric effects can sometimes reduce the efficiency of the Clemmensen reduction.[5]
-
Acid Sensitivity: The strongly acidic conditions can potentially cause side reactions if other acid-sensitive functional groups are present.
-
-
Reagent and Procedural Problems:
-
Inactive Zinc Amalgam: The activity of the zinc amalgam is critical. Ensure it is freshly prepared and properly activated.
-
Insufficient Acid Concentration: The reaction requires concentrated hydrochloric acid to proceed effectively.
-
Heterogeneous Reaction: The reduction occurs on the surface of the zinc, making it a heterogeneous reaction. Vigorous stirring is necessary to ensure good contact between the substrate and the amalgam.[4]
-
-
Alternative Reactions:
-
If the substrate is sensitive to strong acid, the Wolff-Kishner reduction, which is performed under basic conditions, is a common alternative for ketone to methylene group reduction.
-
Frequently Asked Questions (FAQs)
Q1: Why doesn't the carboxylic acid group get reduced during the Clemmensen reduction? A1: The carbonyl group of a carboxylic acid is significantly less electrophilic than that of a ketone due to the electron-donating resonance effect of the hydroxyl group. The mechanism of the Clemmensen reduction is not fully understood but is believed to involve electron transfer to the carbonyl carbon, which is less favorable for carboxylic acids.[5][6]
Q2: Can this reaction be performed on the ester of this compound? A2: The Clemmensen reduction is primarily for aldehydes and ketones. Esters are generally not reduced under these conditions.
Fischer Esterification of the Carboxylic Acid
The carboxylic acid group of this compound can be converted to an ester via Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid).[7]
Troubleshooting Guide
Question: My Fischer esterification reaction is giving a low yield. How can I improve it?
Answer: Fischer esterification is an equilibrium reaction, so driving the equilibrium towards the product side is key to achieving high yields.
-
Shifting the Equilibrium:
-
Use of Excess Alcohol: Using the alcohol as the solvent or in large excess is a common strategy to push the equilibrium towards the ester product.[8]
-
Removal of Water: As water is a product of the reaction, its removal will also shift the equilibrium to the right. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[8]
-
-
Reaction Conditions:
-
Catalyst: A strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is necessary. Ensure an adequate amount is used.
-
Temperature: The reaction is typically performed at reflux temperature to increase the reaction rate.
-
-
Work-up Issues:
-
Incomplete Neutralization: During workup, any remaining acid catalyst should be neutralized (e.g., with a sodium bicarbonate solution) to prevent the reverse reaction (ester hydrolysis) from occurring.
-
Product Solubility: If the ester product has some solubility in the aqueous phase, this can lead to losses during extraction. Ensure efficient extraction with a suitable organic solvent.
-
Frequently Asked questions (FAQs)
Q1: What is a typical procedure for Fischer esterification of this compound? A1: A typical procedure involves dissolving the carboxylic acid in a large excess of the desired alcohol, adding a catalytic amount of a strong acid (like H₂SO₄), and refluxing the mixture until the reaction is complete (monitored by TLC). The workup involves neutralizing the acid, extracting the ester, and purifying it.
Q2: Can I use other esterification methods? A2: Yes, other methods like using a coupling agent (e.g., DCC) or converting the carboxylic acid to an acid chloride followed by reaction with an alcohol can be used, especially if the substrate is sensitive to the strongly acidic conditions of the Fischer esterification.
Visualization
Caption: Equilibrium in Fischer esterification.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. ccsenet.org [ccsenet.org]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 5-(4-Methoxyphenyl)-5-oxopentanoic Acid Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-(4-methoxyphenyl)-5-oxopentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the scale of the reaction and the nature of the impurities.
Q2: What are the likely impurities in a reaction mixture from the synthesis of this compound?
A2: Given that a common synthesis route is the Friedel-Crafts acylation of anisole with glutaric anhydride, the primary impurities are likely to be unreacted starting materials such as anisole and glutaric anhydride, as well as residual catalyst, typically aluminum chloride.[1] Other potential impurities could include side-products from the reaction.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point analysis. A sharp melting point close to the literature value indicates high purity. For HPLC analysis, a reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid) is a good starting point.[2]
Q4: What are the recommended storage conditions for purified this compound?
A4: Due to the presence of a carboxylic acid and a ketone, the compound should be stored in a cool, dry place. To prevent potential degradation over long periods, storage at low temperatures (e.g., 4°C) in a tightly sealed container is recommended.
Troubleshooting Guides
Recrystallization Issues
Q5: My compound is not dissolving in the recrystallization solvent, even with heating. What should I do?
A5: This indicates that the chosen solvent is not suitable. You may need to use a more polar solvent or a solvent mixture. Refer to the solvent selection table below for guidance. If you are already using a significant amount of solvent, adding more may not be effective and could lead to low recovery.
Q6: My compound oiled out instead of crystallizing upon cooling. How can I fix this?
A6: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point of the solvent. To remedy this, you can try the following:
-
Add more solvent: The oil may dissolve upon the addition of more hot solvent.
-
Use a different solvent system: A solvent pair, where the compound is very soluble in one solvent and poorly soluble in the other, can be effective. Dissolve the compound in a minimum amount of the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent until the solution becomes turbid. Then, allow it to cool slowly.
-
Lower the cooling temperature: Try cooling the solution to a lower temperature (e.g., in an ice bath or freezer) to induce crystallization.
Q7: After recrystallization, the yield of my purified product is very low. What are the possible reasons?
A7: Low recovery can be due to several factors:
-
Using too much solvent: The more solvent you use, the more of your compound will remain dissolved at low temperatures. Use the minimum amount of hot solvent required to dissolve your crude product.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature crystallization: If the solution cools too much during filtration of insoluble impurities, some product may crystallize out and be lost. Ensure your filtration apparatus is pre-warmed.
-
The compound has significant solubility in the cold solvent: In this case, you may need to choose a different solvent or solvent system where the solubility difference between hot and cold is more pronounced.
Column Chromatography Issues
Q8: I am not getting good separation of my compound from impurities on the silica gel column. What can I do?
A8: Poor separation can be improved by:
-
Optimizing the eluent system: The polarity of the mobile phase is crucial. If your compound is eluting too quickly with the impurities, decrease the polarity of the eluent. If it is stuck on the column, increase the polarity. Use TLC to test different solvent systems before running the column. A mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is a common starting point.
-
Proper column packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.[3][4]
-
Sample loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band.[3] Overloading the column with too much sample can also lead to poor separation.
Q9: My compound is streaking on the TLC plate and the column. Why is this happening?
A9: Streaking of acidic compounds like this compound on silica gel is common. This is often due to strong interactions between the carboxylic acid group and the acidic silica gel. To mitigate this, you can add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent. This will help to protonate the carboxylic acid and reduce its interaction with the stationary phase, resulting in sharper bands.
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Suitability for this compound |
| Water | High | 100 | Good for forming solvent pairs (e.g., with ethanol or acetone). The compound is likely sparingly soluble in cold water. |
| Ethanol | Medium-High | 78 | A good candidate for single-solvent recrystallization. |
| Acetone | Medium | 56 | Another potential single solvent. Can be used in a pair with water or hexanes. |
| Ethyl Acetate | Medium | 77 | A good choice for both recrystallization and as a mobile phase component in chromatography. |
| Dichloromethane | Low-Medium | 40 | More likely to be used in chromatography; may be too good of a solvent for recrystallization unless paired with a non-polar solvent. |
| Hexanes | Low | 69 | A non-polar solvent, useful for precipitating the product from a more polar solvent in a solvent-pair system. |
Note: The suitability is an educated estimation based on the structure of the compound. Experimental validation is crucial.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. For this compound, an ethanol/water or ethyl acetate/hexanes mixture is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair) while heating and stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry them until a constant weight is achieved.
Protocol 2: Column Chromatography
-
Eluent Selection: Using TLC, determine an appropriate solvent system that gives a good separation between your product and impurities. An Rf value of 0.2-0.4 for the desired compound is often ideal. For this compound, a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing) with 0.5% acetic acid is a reasonable starting point.
-
Column Packing: Pack a glass column with silica gel using the chosen non-polar solvent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.[3][4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If the crude product is not very soluble in the initial eluent, it can be adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is carefully added to the top of the column.
-
Elution: Begin eluting the column with the starting eluent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions in separate test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
identifying byproducts in the synthesis of 4-(4-methoxybenzoyl)butyric acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-methoxybenzoyl)butyric acid and its derivatives. The content addresses common issues encountered during synthesis, with a focus on identifying and mitigating byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 4-(4-methoxybenzoyl)butyric acid?
The synthesis is typically achieved through a Friedel-Crafts acylation of anisole with succinic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] This reaction involves the electrophilic aromatic substitution of the anisole ring.
Q2: What are the most common byproducts in this synthesis?
The primary byproducts are positional isomers of the desired product. Due to the directing effect of the methoxy group on the anisole ring, acylation can occur at the ortho and para positions. The desired product is the para isomer, 4-(4-methoxybenzoyl)butyric acid, while the main byproduct is the ortho isomer, 4-(2-methoxybenzoyl)butyric acid.[3] The formation of the para product is generally favored due to reduced steric hindrance.[1]
Q3: Are there other potential side reactions to be aware of?
Yes, other side reactions can occur, including:
-
Demethylation of the methoxy group: Strong Lewis acids like AlCl₃ can catalyze the cleavage of the methyl ether, leading to the formation of phenolic byproducts.[4]
-
Hydrolysis of succinic anhydride: The presence of moisture in the reaction can lead to the hydrolysis of succinic anhydride to succinic acid, which will not participate in the acylation reaction.[5]
-
Polysubstitution: While less common in acylation compared to alkylation, there is a possibility of further acylation on the product, though the acyl group is deactivating.
Q4: How can I minimize the formation of the ortho isomer?
Optimizing reaction conditions can favor the formation of the para isomer. This includes careful selection of the Lewis acid catalyst, solvent, and reaction temperature.[3][6] Generally, lower reaction temperatures and the use of bulkier solvents can increase the steric hindrance at the ortho position, thereby favoring para substitution.
Q5: What analytical techniques are best for identifying and quantifying the main product and its byproducts?
A combination of chromatographic and spectroscopic techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and can distinguish between the ortho and para isomers based on the chemical shifts and splitting patterns of the aromatic protons.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the isomers, and the mass spectrometer provides fragmentation patterns that can confirm their identity.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying the isomers, especially when coupled with a UV detector.[10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 4-(4-methoxybenzoyl)butyric acid derivatives.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and can be deactivated by atmospheric moisture.[5][6] | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and a fresh, unopened container of the Lewis acid. The catalyst should be a free-flowing powder. |
| Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the aromatic substrate can hinder the electrophilic substitution. | This is generally not an issue with anisole, which is an activated ring system. | |
| Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, rendering it inactive.[6] | Use a stoichiometric amount (or a slight excess) of the Lewis acid catalyst relative to the succinic anhydride. | |
| Improper Reaction Temperature: The reaction may require specific temperature control for optimal yield. | Monitor the reaction temperature closely. Some reactions may require initial cooling to control the exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion.[5] | |
| Formation of Multiple Products (Poor Regioselectivity) | Reaction Conditions Favoring Ortho Isomer: High temperatures can sometimes lead to a higher proportion of the ortho isomer. | Conduct the reaction at a lower temperature. The choice of solvent can also influence the ortho/para ratio.[3] |
| Demethylation of Anisole: The use of a strong Lewis acid can lead to the cleavage of the methoxy group.[4] | Consider using a milder Lewis acid, such as FeCl₃ or ZnCl₂, especially if phenolic byproducts are detected. | |
| Dark, Tarry Reaction Mixture | Reaction Temperature Too High: Excessive heat can lead to polymerization and decomposition of starting materials and products. | Maintain the recommended reaction temperature and ensure efficient stirring. Consider adding the reagents slowly to control the initial exotherm. |
| Impure Starting Materials: Impurities in the anisole or succinic anhydride can lead to side reactions and charring. | Use high-purity, freshly opened or purified starting materials. | |
| Difficult Work-up (Emulsion Formation) | Hydrolysis of Aluminum Chloride Complex: Quenching the reaction with water can lead to the formation of aluminum hydroxides, which can cause emulsions. | Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid to ensure the aluminum salts remain in solution.[4] |
Experimental Protocols
Synthesis of 4-(4-methoxybenzoyl)butyric acid
This protocol is a general guideline and may require optimization.
Materials:
-
Anisole
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable solvent (e.g., nitrobenzene)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Dissolve succinic anhydride (1.0 equivalent) and anisole (1.1 equivalents) in anhydrous dichloromethane and add this solution to the dropping funnel.
-
Reaction: Add the anisole/succinic anhydride solution dropwise to the stirred AlCl₃ suspension at 0 °C over 30-60 minutes. After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the two layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
Solvent Selection: A common solvent system for the recrystallization of 4-(4-methoxybenzoyl)butyric acid is a mixture of acetone and petroleum ether or ethanol and water. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Byproduct Identification
¹H NMR Spectroscopy:
-
4-(4-methoxybenzoyl)butyric acid (para isomer): The aromatic region will typically show two doublets corresponding to the protons on the substituted benzene ring, exhibiting a characteristic para-substitution pattern. The methoxy group will appear as a singlet around 3.8 ppm.
-
4-(2-methoxybenzoyl)butyric acid (ortho isomer): The aromatic region will show a more complex multiplet pattern due to the ortho-substitution.
GC-MS Analysis:
-
The ortho and para isomers will likely have different retention times on a standard GC column.
-
The mass spectra of both isomers will show a molecular ion peak corresponding to the molecular weight of the product. The fragmentation patterns may show characteristic losses of the methoxy group, the butyric acid side chain, and fragments from the benzoyl group.
HPLC Analysis:
-
A reverse-phase C18 column is often suitable for separating acidic aromatic compounds.[12]
-
The mobile phase typically consists of a mixture of acetonitrile or methanol and water with an acidic modifier like phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form.[12] The two isomers should have distinct retention times, allowing for their quantification.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of 4-(4-methoxybenzoyl)butyric acid.
Caption: Troubleshooting decision tree for the synthesis of 4-(4-methoxybenzoyl)butyric acid.
References
- 1. Predict the products of the following reactions.(d) anisole + suc... | Study Prep in Pearson+ [pearson.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. rsc.org [rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 11. HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column | SIELC Technologies [sielc.com]
- 12. CN103728389B - HPLC method is used to measure the method for butyric acid and sodium butyrate - Google Patents [patents.google.com]
overcoming challenges in the cyclization of 5-(4-Methoxyphenyl)-5-oxopentanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the intramolecular cyclization of 5-(4-methoxyphenyl)-5-oxopentanoic acid to form 7-methoxy-1-tetralone.
Troubleshooting Guide
This guide addresses common issues observed during the cyclization reaction, which is typically an intramolecular Friedel-Crafts acylation.
Problem 1: Low to No Product Formation
| Possible Cause | Suggested Solution |
| Insufficiently activating conditions | The methoxy group is activating, but the ketone can be deactivating. Stronger acidic conditions may be required to promote the reaction. Consider switching from a weaker Lewis acid to a stronger one, or using a Brønsted acid like polyphosphoric acid (PPA) or Eaton's reagent.[1][2][3][4] |
| Reaction temperature is too low | Intramolecular Friedel-Crafts reactions often require heating.[3] Increase the reaction temperature in increments of 10-20°C and monitor the progress. |
| Short reaction time | The reaction may be sluggish. Extend the reaction time and follow the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). |
| Poor quality of reagents | Ensure that the starting material is pure and the reagents (e.g., Lewis acids, solvents) are anhydrous, as Friedel-Crafts reactions are sensitive to moisture.[5] |
Problem 2: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| Demethylation of the methoxy group | Strong Lewis acids, such as aluminum chloride (AlCl₃), can cleave the methyl ether of the anisole moiety.[6] Consider using milder Lewis acids like zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄), or opt for Brønsted acids like PPA or Eaton's reagent which are less prone to causing demethylation.[6] |
| Polymerization or intermolecular reactions | High concentrations of the starting material can favor intermolecular reactions. Perform the reaction under more dilute conditions. |
| Rearrangement of the acylium ion | While less common than with carbocations in alkylations, rearrangements can occur under harsh conditions.[5] Using milder reaction conditions (lower temperature, less aggressive catalyst) can help minimize this. |
| Oxidation of the product | Some reaction conditions might lead to oxidation, especially if the product is sensitive. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: Difficult Product Isolation and Workup
| Possible Cause | Suggested Solution |
| High viscosity of the reaction medium | Polyphosphoric acid (PPA) is highly viscous, which can make stirring and product extraction difficult.[3] Consider using Eaton's reagent, which is a less viscous alternative.[1][2][7] If using PPA, quenching the reaction with ice-water can help break down the viscous acid for easier extraction. |
| Formation of stable complexes | The ketone product can form a complex with the Lewis acid catalyst, requiring a stoichiometric amount of the catalyst and making the workup more challenging.[8][9] A careful aqueous workup is necessary to break this complex and isolate the product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the cyclization of this compound?
A1: The most common reagents are strong acids that can act as catalysts for intramolecular Friedel-Crafts acylation. These include:
-
Polyphosphoric acid (PPA): A widely used reagent for this type of cyclization, acting as both a catalyst and a dehydrating agent.[3][4][10]
-
Eaton's reagent: A solution of phosphorus pentoxide in methanesulfonic acid, which is often more effective and easier to handle than PPA.[1][2][7][11]
-
Lewis acids: Strong Lewis acids like aluminum chloride (AlCl₃) can be used, but care must be taken to avoid side reactions like demethylation.[5][6][12]
Q2: My reaction is not working with AlCl₃. What could be the issue?
A2: There are several potential issues when using AlCl₃. The reagent is highly sensitive to moisture, which can deactivate it. More importantly, AlCl₃ is a very strong Lewis acid that can cause demethylation of the methoxy group on your starting material, leading to undesired side products.[6] Consider using a milder Lewis acid or switching to a Brønsted acid like PPA or Eaton's reagent.
Q3: What is the expected product of the cyclization?
A3: The expected product is 7-methoxy-3,4-dihydronaphthalen-1(2H)-one, also known as 7-methoxy-1-tetralone. This is a six-membered ring formed by the intramolecular acylation at the ortho position to the methoxy group.
Q4: Can I use the carboxylic acid directly, or do I need to convert it to an acyl chloride first?
A4: For cyclizations using Brønsted acids like PPA or Eaton's reagent, the carboxylic acid can typically be used directly as the reagent will generate the active acylium ion in situ.[1] If you are using a Lewis acid like AlCl₃, it is often more effective to first convert the carboxylic acid to its corresponding acyl chloride.[13][14]
Q5: Are there any alternative methods to synthesize 7-methoxy-1-tetralone?
A5: Yes, while intramolecular Friedel-Crafts acylation is a common route, other multi-step synthetic strategies exist for the synthesis of tetralone derivatives.[15][16][17] These can involve different starting materials and reaction types, such as the Haworth synthesis.[8]
Experimental Protocols
Protocol 1: Cyclization using Polyphosphoric Acid (PPA)
-
Place this compound (1 equivalent) in a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube.
-
Add polyphosphoric acid (10-20 times the weight of the starting material) to the flask.
-
Heat the mixture with stirring to 80-100°C. The high viscosity of PPA necessitates efficient stirring.[3]
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the viscous mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Cyclization using Eaton's Reagent
-
In a round-bottom flask, add Eaton's reagent (a 7.5-10% w/w solution of P₂O₅ in methanesulfonic acid).[2][7]
-
With stirring, add this compound (1 equivalent) portion-wise to the Eaton's reagent at room temperature.
-
Stir the mixture at room temperature or gently heat to 40-60°C.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker containing a stirred mixture of ice and water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Intramolecular Friedel-Crafts Acylation
| Reagent | Temperature (°C) | Typical Reaction Time (h) | Yield (%) | Key Considerations |
| Polyphosphoric Acid (PPA) | 80 - 120 | 2 - 24 | 50 - 80 | Highly viscous, can be difficult to work with.[3][4] |
| Eaton's Reagent | 25 - 60 | 1 - 12 | 70 - 95 | Less viscous and often gives higher yields than PPA.[1][7] |
| AlCl₃ (from acyl chloride) | 0 - 25 | 1 - 6 | 60 - 85 | Risk of demethylation of the methoxy group.[6] Requires anhydrous conditions. |
Note: Yields are approximate and can vary significantly based on the specific substrate and reaction scale.
Visualizations
Caption: Troubleshooting workflow for the cyclization.
Caption: Reaction pathway and potential side reactions.
References
- 1. Buy Eaton's Reagent (EVT-354210) | 39394-84-8 [evitachem.com]
- 2. Eaton's reagent - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Page loading... [guidechem.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03562F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. byjus.com [byjus.com]
- 13. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 14. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 17. [PDF] Synthetic approaches to 2-tetralones | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimization of Catalyst Loading for Reactions Involving 5-(4-methoxyphenyl)-5-oxopentanoic acid (CAS 4609-10-3)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the optimization of catalyst loading in the synthesis of 5-(4-methoxyphenyl)-5-oxopentanoic acid (CAS 4609-10-3) via Friedel-Crafts acylation, and its subsequent use in further chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of anisole with glutaric anhydride. This reaction typically employs a Lewis acid catalyst, with aluminum chloride (AlCl₃) being the most common choice.
Q2: Why is a large amount of Lewis acid catalyst often required in Friedel-Crafts acylation?
A2: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1][2] This complexation effectively removes the catalyst from the reaction, preventing it from participating in further catalytic cycles.[1] Therefore, stoichiometric or even excess amounts of the catalyst are generally necessary to drive the reaction to completion.
Q3: My reaction yield is low. What are the potential causes related to the catalyst?
A3: Low yields in this reaction can often be attributed to several catalyst-related issues:
-
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will deactivate the catalyst.[1][2]
-
Insufficient Catalyst Loading: Due to product-catalyst complexation, using a truly "catalytic" amount (sub-stoichiometric) will likely result in a low yield.
-
Improper Order of Reagent Addition: The catalyst should be allowed to activate the acylating agent (glutaric anhydride) before the addition of the aromatic substrate (anisole).
Q4: Can I use a different catalyst besides aluminum chloride?
A4: Yes, several alternative catalysts can be employed for Friedel-Crafts acylation, which may offer benefits such as easier handling, milder reaction conditions, and improved reusability. These include other Lewis acids like ferric chloride (FeCl₃), and solid acid catalysts such as zeolites (e.g., HBEA, HY) and silica-supported aluminum chloride.[3][4][5]
Q5: How can I minimize the formation of side products?
A5: While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, side reactions can still occur. To minimize them:
-
Optimize the catalyst loading; excess catalyst can sometimes promote side reactions.
-
Control the reaction temperature; higher temperatures may lead to undesired byproducts.
-
Ensure the purity of your starting materials.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low to No Product Yield | Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) has been deactivated by moisture. | Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Insufficient Catalyst: The amount of catalyst is too low to compensate for complexation with the ketone product. | Increase the molar ratio of the catalyst relative to the limiting reagent. Start with at least a stoichiometric amount (1.0-1.2 equivalents) and incrementally increase it.[1][6] | |
| Deactivated Aromatic Ring: Although anisole is an activated ring, impurities in the starting material could inhibit the reaction. | Use purified anisole. | |
| Formation of Multiple Products | Polysubstitution: This is less likely in acylation but can occur with highly active rings or forcing conditions. | Reduce the catalyst loading. Lower the reaction temperature. |
| Isomer Formation: Acylation of anisole can yield both ortho- and para-substituted products. | The para-product is typically favored due to sterics. Characterize your product mixture to determine the isomeric ratio. The choice of solvent and catalyst can sometimes influence this ratio. | |
| Reaction Fails to Initiate | Poor Quality Reagents: Impurities in the glutaric anhydride or anisole are interfering with the reaction. | Purify the starting materials before use. |
| Incorrect Reaction Setup: Improper order of addition or inadequate temperature control. | Ensure the catalyst and acylating agent are mixed and allowed to form the active electrophile before adding the anisole. Maintain the recommended reaction temperature. |
Data Presentation: Catalyst Loading and Yield
The optimal catalyst loading is highly dependent on the specific reaction conditions and scale. The following table provides a summary of catalyst loading and corresponding yields for the acylation of anisole from literature, which can serve as a starting point for optimization.
| Catalyst | Acylating Agent | Catalyst Loading (mol ratio to arene) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| SiO₂-AlCl₃ | Benzoic acid | 0.1 (to acid) | 80 | 1.6 | 93 | [7] |
| SiO₂-AlCl₃ | Heptanoic acid | 0.1 (to acid) | 80 | 1.7 | 91 | [7] |
| SiO₂-AlCl₃ | Octanoic acid | 0.1 (to acid) | 80 | 1.6 | 90 | [7] |
| AlCl₃ | Phthalic anhydride | 2.5 | Room Temp | 2 | 79 (mechanochemical) | [6] |
| FeCl₃ | Propionyl chloride | 1.0 | Room Temp | 0.17 | Not specified | [3] |
| Hβ Zeolite (modified) | Octanoic acid | (Catalytic amount) | Not specified | Not specified | 72.7 (conversion) | [8] |
Experimental Protocols
Protocol 1: Standard Friedel-Crafts Acylation using Aluminum Chloride
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Anisole
-
Glutaric Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or another suitable inert solvent
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., containing CaCl₂), and an addition funnel. All glassware must be thoroughly dried in an oven prior to use.[1]
-
Reagent Preparation: In a fume hood, carefully add anhydrous AlCl₃ (1.2 equivalents relative to glutaric anhydride) to the reaction flask. Add anhydrous DCM to the flask to create a suspension.
-
Formation of Acylium Ion: Cool the suspension to 0 °C using an ice bath. In the addition funnel, dissolve glutaric anhydride (1.0 equivalent) in anhydrous DCM. Add the glutaric anhydride solution dropwise to the stirred AlCl₃ suspension.
-
Substrate Addition: After the addition of glutaric anhydride is complete, dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Reaction: Once the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[9] This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2-3 times).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution to remove any unreacted acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation of anisole.
Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
troubleshooting guide for the synthesis of heterocycles from keto acids
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the synthesis of heterocycles from keto acids. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
General Troubleshooting
Question: My reaction is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?
Answer: Low yields and complex product mixtures in heterocycle synthesis from keto acids can often be attributed to several key factors:
-
Purity of Starting Materials: Impurities in your keto acid, amine, or other reagents can lead to unwanted side reactions. It is advisable to use freshly purified reagents.
-
Reaction Conditions: Temperature, reaction time, and choice of solvent are critical parameters. These should be carefully optimized for your specific substrates. Excessively high temperatures or prolonged reaction times can lead to degradation of starting materials or the desired product.
-
Stoichiometry: The ratio of reactants can significantly impact the reaction outcome. While a 1:1 ratio is common, in some cases, using an excess of one reagent (like the amine in a Paal-Knorr synthesis) can improve yields.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound (often derived from a keto acid) with a primary amine or ammonia.[1][2]
Troubleshooting and FAQs
Question: My Paal-Knorr reaction is giving a low yield or not proceeding to completion. What are the common causes?
Answer: Several factors can contribute to a slow or incomplete Paal-Knorr synthesis:
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]
-
Sub-optimal Reaction Conditions: The reaction often requires heating in the presence of an acid.[1] Insufficient temperature or reaction time can lead to an incomplete reaction.
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While acidic conditions can accelerate the reaction, an inappropriate choice can lead to side reactions.[1]
Question: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
Answer: The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1] To minimize furan formation:
-
Control Acidity: Avoid excessively acidic conditions (pH < 3).[1] Using a weak acid like acetic acid as the solvent can catalyze the reaction without significantly promoting furan formation.
-
Use Excess Amine: Employing an excess of the amine can favor the pyrrole formation pathway.[1]
Question: My crude product is a dark, tarry material that is difficult to purify. What could be the reason?
Answer: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[1]
Data Presentation: Catalyst Performance
The choice of catalyst can significantly impact the yield of the Paal-Knorr synthesis. The following table summarizes the performance of various catalysts in the synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole.
| Catalyst | Yield (%) |
| Trifluoroacetic Acid | 92 |
| p-Toluenesulfonic Acid | 80 |
| Sulfamic Acid | 60 |
| Iodine | 40 |
| Sulfuric Acid | 40 |
Data sourced from a study on the efficacy of Trifluoroacetic Acid as a catalyst.
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis
This protocol describes a rapid, microwave-assisted synthesis of substituted pyrroles.
Materials:
-
1,4-dicarbonyl compound (1.0 eq)
-
Primary amine or ammonia (1.0-1.2 eq)
-
Catalytic amount of a suitable acid (e.g., acetic acid)
-
Solvent (e.g., ethanol)
Procedure:
-
In a microwave-safe reaction vessel, combine the 1,4-dicarbonyl compound, the amine, and the acid catalyst in the chosen solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150°C) for a short duration (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone (derivable from a keto acid) under acidic conditions.[3][4]
Troubleshooting and FAQs
Question: My Fischer indole synthesis is resulting in low yields or no product. What should I check?
Answer: Low yields are a common issue and can stem from several factors:
-
Decomposition of Starting Materials: Phenylhydrazines can be unstable. It is recommended to use freshly prepared or purified phenylhydrazine.
-
Incomplete Hydrazone Formation: The initial condensation to form the phenylhydrazone may be incomplete. This step can sometimes be performed separately before the cyclization.
-
Harsh Reaction Conditions: While acid is required, excessively strong acids or high temperatures can lead to the degradation of the starting materials or the indole product, often resulting in tar formation.[3]
Question: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How can I improve selectivity?
Answer: The formation of regioisomers is a known challenge with unsymmetrical ketones. The regioselectivity can be influenced by:
-
Steric Effects: The reaction often favors the formation of the less sterically hindered enamine intermediate.
-
Reaction Conditions: Adjusting the acidity, catalyst, and temperature can sometimes influence the ratio of the products.
Question: How can I avoid the formation of tar and polymeric byproducts?
Answer: Tar formation is often due to the strongly acidic and high-temperature conditions. To minimize this:
-
Use Milder Acids: Consider using weaker Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂).
-
Optimize Temperature: Carefully control and, if possible, lower the reaction temperature.
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can reduce side reactions and simplify purification.[3]
Data Presentation: Catalyst and Substrate Effects on Yield
The following table provides examples of yields obtained in a solvent-free Fischer indole synthesis using p-toluenesulfonic acid (p-TsOH) as a catalyst.
| Phenylhydrazine | Ketone | Product | Yield (%) |
| Phenylhydrazine | Propiophenone | 2-Phenyl-3-methylindole | 82 |
| Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 85 |
| 4-Chlorophenylhydrazine | Cyclohexanone | 6-Chloro-1,2,3,4-tetrahydrocarbazole | 78 |
Data adapted from a study on solvent-free Fischer indole synthesis.[3]
Experimental Protocol: General Procedure for Fischer Indole Synthesis
This protocol outlines a general, one-pot procedure for the Fischer indole synthesis.
Materials:
-
Phenylhydrazine or a substituted derivative (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Acid catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid, or a mixture of ortho-phosphoric acid and sulfuric acid)
-
Solvent (e.g., ethanol, acetic acid, or none)
Procedure:
-
Hydrazone Formation (can be done in situ): In a round-bottom flask, dissolve the phenylhydrazine and the aldehyde or ketone in a suitable solvent like ethanol or acetic acid. Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC).
-
Indolization: Add the acid catalyst to the mixture. Heat the reaction to the desired temperature (this can range from room temperature to 120°C or higher) with constant stirring.[3]
-
Workup: After the reaction is complete (as indicated by TLC), pour the hot mixture into cold water.
-
Purification: Collect the precipitate by filtration and wash it with water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[3]
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis produces 2-arylindoles from the reaction of an α-bromoacetophenone (derived from an α-bromo keto acid) and an excess of an aniline.[5][6] This reaction is known for often requiring harsh conditions and sometimes giving low yields, though modern variations using microwave irradiation have shown significant improvements.[5][7]
Troubleshooting and FAQs
Question: My Bischler-Möhlau synthesis is giving a very low yield. What can I do to improve it?
Answer: Low yields are a known issue with the classical Bischler-Möhlau synthesis.[5] Consider the following to improve your results:
-
Microwave Irradiation: The use of microwave heating has been shown to dramatically reduce reaction times and improve yields.[7]
-
Catalyst: While the classical reaction is often run without a specific catalyst, the use of lithium bromide has been reported to facilitate the reaction under milder conditions.
-
Reactant Ratio: An excess of the aniline is typically required for this reaction to proceed effectively.
Question: The reaction is producing a complex mixture of products that is difficult to separate. What are the likely side reactions?
Answer: The mechanism of the Bischler-Möhlau synthesis is complex and can lead to various side products, including regioisomers. The harsh reaction conditions can also lead to polymerization and decomposition of the starting materials and product. Using milder, microwave-assisted conditions can help to minimize these side reactions.
Data Presentation: Microwave-Assisted Bischler-Möhlau Synthesis Yields
The following table illustrates the improved yields obtained for the synthesis of various 2-arylindoles using a one-pot, solvent-free, microwave-assisted Bischler-Möhlau protocol.
| Aniline | Phenacyl Bromide | Product | Overall Yield (%) |
| Aniline | Phenacyl bromide | 2-Phenylindole | 75 |
| 4-Methylaniline | Phenacyl bromide | 5-Methyl-2-phenylindole | 72 |
| 4-Methoxyaniline | Phenacyl bromide | 5-Methoxy-2-phenylindole | 68 |
| 4-Chloroaniline | Phenacyl bromide | 5-Chloro-2-phenylindole | 65 |
| Aniline | 4'-Methylphenacyl bromide | 2-(p-Tolyl)indole | 70 |
Data adapted from a study on microwave-assisted Bischler-Möhlau synthesis.[7]
Experimental Protocol: One-Pot, Solvent-Free, Microwave-Assisted Bischler-Möhlau Synthesis
This protocol provides a modern, efficient method for the Bischler-Möhlau synthesis.
Materials:
-
Aniline or substituted aniline (2.0 eq)
-
Phenacyl bromide or substituted derivative (1.0 eq)
-
Dimethylformamide (DMF) (a few drops)
Procedure:
-
In a microwave-safe vessel, create a 2:1 mixture of the desired aniline and the phenacyl bromide.[7]
-
Stir the mixture for a period at room temperature (e.g., 3 hours) to allow for the initial reaction.[7]
-
Add a few drops of DMF to the mixture.[3]
-
Irradiate the mixture in a microwave reactor for a short duration (e.g., 1 minute) at a suitable power (e.g., 600 W).[3][7]
-
After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.[3]
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or a keto acid, followed by an acid-catalyzed ring closure.[8][9]
Troubleshooting and FAQs
Question: My Pictet-Spengler reaction is not proceeding. What could be the issue?
Answer: A lack of reaction could be due to several factors:
-
Insufficiently Activated Aromatic Ring: The aromatic ring of the β-arylethylamine needs to be sufficiently nucleophilic for the cyclization to occur. Electron-donating groups on the ring facilitate the reaction, while electron-withdrawing groups can hinder or prevent it.
-
Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate. The formation of this electrophilic species is crucial and is typically promoted by an acid catalyst. Ensure that your acid catalyst is appropriate and present in a suitable amount.
-
Steric Hindrance: A sterically bulky aldehyde or ketone can slow down or prevent the initial condensation with the amine.
Question: I am getting a mixture of diastereomers. How can I control the stereochemistry?
Answer: When a chiral β-arylethylamine (like tryptophan) is used, a new stereocenter is formed, leading to the possibility of diastereomers. The diastereoselectivity can often be controlled by the reaction conditions:
-
Kinetic vs. Thermodynamic Control: Lower reaction temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product. For instance, in the reaction of tryptophan esters, the cis diastereomer is often the kinetic product.
-
Chiral Catalysts: The use of chiral Brønsted acids or other organocatalysts can induce high enantioselectivity in the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydro-β-carboline from Tryptamine and Glyoxylic Acid
This two-step procedure is a reliable method for the synthesis of the tetrahydro-β-carboline core structure.
Materials:
-
Tryptamine hydrochloride (1.0 eq)
-
Glyoxylic acid monohydrate (1.1 eq)
-
Potassium hydroxide
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
Condensation: In a flask, dissolve tryptamine hydrochloride in water with gentle warming (around 45°C). After cooling to room temperature, add an aqueous solution of glyoxylic acid monohydrate, followed by the slow addition of a cooled aqueous solution of potassium hydroxide. The tetrahydro-β-carboline-1-carboxylic acid will precipitate.
-
Decarboxylation and Workup: Collect the precipitate and suspend it in water. Add concentrated hydrochloric acid and boil the mixture. Add more hydrochloric acid and continue heating. Allow the solution to cool to room temperature, and collect the precipitated hydrochloride salt of the product. Dissolve the salt in warm water and adjust the pH to 12 with an aqueous potassium hydroxide solution.
-
Purification: Cool the basic solution to room temperature. Collect the product by suction filtration, wash thoroughly with water, and dry in a vacuum desiccator to yield 1,2,3,4-tetrahydro-β-carboline.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 7. sciforum.net [sciforum.net]
- 8. benchchem.com [benchchem.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
minimizing side reactions with 5-(4-Methoxyphenyl)-5-oxopentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-methoxyphenyl)-5-oxopentanoic acid. The following sections address common issues encountered during its synthesis and subsequent reactions, with a focus on minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound via Friedel-Crafts acylation?
A1: The synthesis of this compound typically involves the Friedel-Crafts acylation of anisole with glutaric anhydride. Potential side reactions include:
-
Polysubstitution: More than one acyl group may be introduced onto the aromatic ring.
-
Isomer Formation: Although the para-substituted product is generally favored, some ortho-isomer may be formed due to the directing effect of the methoxy group.[1]
-
Rearrangement of the Acylium Ion: This can lead to the formation of unexpected products.
-
Hydrolysis of the Lewis Acid Catalyst: The strong Lewis acids used (e.g., AlCl₃) are moisture-sensitive, and their hydrolysis can complicate the reaction and workup.
Q2: I am observing a low yield in my Friedel-Crafts acylation reaction. What are the likely causes?
A2: Low yields can stem from several factors:
-
Inadequate Catalyst Activity: Ensure the Lewis acid catalyst is fresh and has not been deactivated by moisture.
-
Suboptimal Reaction Temperature: The reaction temperature should be carefully controlled to prevent side reactions and decomposition.
-
Insufficient Reaction Time: The reaction may not have gone to completion.
-
Poor Quality Reagents: Use pure anisole and glutaric anhydride.
Q3: What are the primary side reactions to consider when reducing the ketone in this compound?
A3: The two most common reduction methods, Wolff-Kishner and Clemmensen, have distinct potential side reactions:
-
Wolff-Kishner Reduction (Basic Conditions):
-
Clemmensen Reduction (Acidic Conditions):
Q4: How can I choose between the Wolff-Kishner and Clemmensen reduction for my compound?
A4: The choice depends on the overall structure of your molecule. The Wolff-Kishner reduction is preferred for compounds that are sensitive to acidic conditions, while the Clemmensen reduction is suitable for those sensitive to strong bases.[3][6]
Troubleshooting Guides
Friedel-Crafts Acylation of Anisole with Glutaric Anhydride
| Observed Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure. | Use freshly opened or properly stored Lewis acid. Handle in a dry atmosphere (e.g., under nitrogen or in a glovebox). |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Start with literature procedures and perform small-scale experiments to find the ideal temperature for your setup. | |
| Impure starting materials. | Purify anisole and glutaric anhydride before use. | |
| Formation of Multiple Products (Isomers/Polysubstitution) | Reaction conditions favoring polysubstitution. | Use a milder Lewis acid or a less reactive acylating agent if possible. Control the stoichiometry of the reactants carefully. |
| The methoxy group of anisole directs to both ortho and para positions.[1] | While the para product is sterically favored, chromatographic purification will likely be necessary to separate the isomers. | |
| Difficult Workup and Purification | Formation of a stable complex between the ketone product and the Lewis acid.[7] | During workup, pour the reaction mixture into ice and water to hydrolyze the aluminum chloride complex.[8] |
| Emulsion formation during aqueous extraction. | Add a saturated brine solution to help break the emulsion. |
Reduction of the Ketone Group
| Observed Issue | Potential Cause | Recommended Solution |
| Incomplete Reduction (Wolff-Kishner) | Insufficient reaction time or temperature. | Consider using the Huang-Minlon modification, which involves distilling off water and excess hydrazine to increase the reaction temperature and shorten the reaction time.[2][9] |
| Steric hindrance around the ketone. | Prolonged reaction times or higher temperatures may be necessary. | |
| Formation of Azine Byproduct (Wolff-Kishner) | Reaction of the hydrazone intermediate with the starting ketone.[2] | Use an excess of hydrazine. Ensure the hydrazone is fully formed before proceeding to the high-temperature decomposition step. |
| Incomplete Reduction (Clemmensen) | Deactivation of the zinc amalgam surface. | Ensure the zinc amalgam is freshly prepared and active. |
| Insufficient acid concentration. | Use concentrated hydrochloric acid as specified in the protocol. | |
| Side Reactions with Other Functional Groups | Presence of acid-sensitive groups (e.g., acetals, t-butyl esters) in the Clemmensen reduction.[4][5] | Protect sensitive functional groups before the reduction or choose the Wolff-Kishner reduction. |
| Presence of base-sensitive groups (e.g., esters, halides that can undergo elimination) in the Wolff-Kishner reduction.[3] | Protect sensitive functional groups or opt for the Clemmensen reduction. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole with Glutaric Anhydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃).
-
Solvent and Reactant Addition: Add a suitable solvent (e.g., dichloromethane or nitrobenzene) and cool the flask in an ice bath. Slowly add glutaric anhydride, followed by the dropwise addition of anisole.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Carefully quench the reaction by pouring the mixture into a beaker of ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Huang-Minlon Modification of the Wolff-Kishner Reduction
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve the this compound in diethylene glycol. Add hydrazine hydrate and potassium hydroxide (KOH).
-
Water Removal: Heat the mixture to reflux to form the hydrazone. Then, remove the reflux condenser and allow water and excess hydrazine to distill off until the temperature of the reaction mixture rises to approximately 200°C.[2]
-
Decomposition: Reattach the reflux condenser and heat the mixture at this high temperature for several hours until the evolution of nitrogen gas ceases.
-
Workup: Cool the reaction mixture and pour it into water. Acidify with hydrochloric acid to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
stability issues of 4-(4-methoxybenzoyl)butyric acid under different reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-(4-methoxybenzoyl)butyric acid in various experimental settings. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and reaction of 4-(4-methoxybenzoyl)butyric acid.
Issue 1: Unexpected Side Products During Synthesis or Workup
Question: I am seeing unexpected impurities by TLC/LC-MS after synthesizing or working up my reaction with 4-(4-methoxybenzoyl)butyric acid. What could be the cause?
Answer: Unexpected side products can arise from several potential stability issues related to the functional groups of 4-(4-methoxybenzoyl)butyric acid. The primary sites of reactivity are the carboxylic acid and the ketone.
-
Under strongly acidic conditions: The methoxy group on the aromatic ring can be susceptible to cleavage, especially in the presence of strong acids like HBr or HI at elevated temperatures, leading to the formation of a phenolic impurity. The ketone functionality is generally stable to acidic conditions, but prolonged exposure to very strong acids could lead to unforeseen reactions.
-
Under strongly basic conditions: While the carboxylate salt is stable, the ketone's α-protons have the potential to be abstracted, which could lead to side reactions if other electrophiles are present. However, this is less common under typical basic workup conditions (e.g., extraction with NaHCO₃ or Na₂CO₃).
-
Presence of strong reducing agents: If your reaction conditions involve potent reducing agents (e.g., LiAlH₄), both the ketone and the carboxylic acid will be reduced. Milder reducing agents (e.g., NaBH₄) will selectively reduce the ketone to a secondary alcohol, leaving the carboxylic acid intact.
-
Presence of strong oxidizing agents: Strong oxidants can lead to degradation of the molecule. The benzoyl group and the butyric acid chain can be susceptible to oxidation under harsh conditions.
Troubleshooting Workflow for Unexpected Side Products
Caption: Troubleshooting workflow for identifying the cause of unexpected side products.
Issue 2: Poor Solubility or Precipitation During Reaction
Question: My 4-(4-methoxybenzoyl)butyric acid is precipitating out of the reaction mixture. How can I improve its solubility?
Answer: The solubility of 4-(4-methoxybenzoyl)butyric acid is dependent on the solvent and the pH of the medium.
-
In organic solvents: It is generally soluble in polar aprotic solvents like DMF, DMSO, and THF, as well as chlorinated solvents like dichloromethane. It has lower solubility in nonpolar solvents such as hexanes.
-
In aqueous solutions: As a carboxylic acid, its solubility is pH-dependent. In acidic to neutral aqueous solutions, the compound will be in its protonated, less soluble form. In basic aqueous solutions (pH > pKa of the carboxylic acid, typically around 4-5), it will form the more soluble carboxylate salt.
Recommendations:
-
Solvent Selection: If working under anhydrous organic conditions, consider using a more polar solvent like DMF or NMP if solubility is an issue in solvents like THF or ethyl acetate.
-
pH Adjustment: For aqueous reactions, ensure the pH is in a range where the compound is soluble. If the reaction conditions permit, adding a base to form the carboxylate salt can significantly increase aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-(4-methoxybenzoyl)butyric acid?
A1: To ensure long-term stability, it is recommended to store 4-(4-methoxybenzoyl)butyric acid in a cool, dry, and well-ventilated area in a tightly sealed container. For related compounds, storage at 0-8 °C is suggested.[1]
Q2: Is 4-(4-methoxybenzoyl)butyric acid stable to air and moisture?
A2: 4-(4-methoxybenzoyl)butyric acid is a relatively stable solid. However, like most carboxylic acids, it can be hygroscopic. It is good practice to store it under an inert atmosphere (e.g., nitrogen or argon) if it is to be used in moisture-sensitive reactions.
Q3: What is the expected reactivity of the functional groups in 4-(4-methoxybenzoyl)butyric acid?
A3: The molecule has two main reactive sites:
-
Carboxylic Acid: Can undergo typical reactions of carboxylic acids such as esterification, amide bond formation (e.g., using coupling reagents like DCC or EDC), and reduction to an alcohol (requires strong reducing agents like LiAlH₄).
-
Ketone: Can be reduced to a secondary alcohol using reducing agents like NaBH₄. It can also undergo reactions at the α-position under certain conditions and can be a target for nucleophilic attack.
Q4: Are there any known incompatibilities with common reagents?
A4: Based on general chemical principles for organic acids and ketones, certain incompatibilities can be predicted.[2]
Illustrative Compatibility Table
| Reagent Class | Compatibility | Potential Issues |
| Strong Oxidizing Agents | Poor | Degradation of the molecule. |
| Strong Reducing Agents (e.g., LiAlH₄) | Reactive | Reduction of both ketone and carboxylic acid. |
| Strong Bases | Moderate | Potential for side reactions at the α-position to the ketone. |
| Strong Acids (with heat) | Poor | Potential for ether cleavage of the methoxy group. |
Q5: Can the methoxy group be cleaved during reactions?
A5: Yes, the methoxy group, being an ether, can be cleaved under strongly acidic conditions, particularly with heating in the presence of reagents like HBr or BBr₃. This would result in the formation of the corresponding phenol. For most standard reaction conditions, the methoxy group is stable.
Experimental Protocols
Representative Protocol: Synthesis of 4-(4-methoxybenzoyl)butyric acid via Friedel-Crafts Acylation
This protocol is adapted from procedures for similar compounds.[3][4]
Reaction Scheme:
Anisole + Glutaric Anhydride --(AlCl₃)--> 4-(4-methoxybenzoyl)butyric acid
Materials:
-
Anisole
-
Glutaric Anhydride
-
Aluminum Chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0-5 °C under an inert atmosphere, add anisole dropwise.
-
In a separate flask, dissolve glutaric anhydride in anhydrous dichloromethane.
-
Add the glutaric anhydride solution dropwise to the reaction mixture, maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution to extract the product into the aqueous layer as its sodium salt.
-
Separate the aqueous layer containing the product salt and acidify it with concentrated HCl until the product precipitates.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Potential Stability Issues During this Synthesis:
-
Exothermic Reaction: The Friedel-Crafts acylation is exothermic. Poor temperature control could lead to side reactions.
-
Quenching: The quenching step is highly exothermic and must be done carefully to avoid uncontrolled boiling of the solvent.
-
Product Precipitation: The final product is precipitated by acidification. The pH should be carefully adjusted to ensure complete precipitation without causing degradation.
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis of 4-(4-methoxybenzoyl)butyric acid.
References
Technical Support Center: Work-up Procedures for Reactions Containing 5-(4-Methoxyphenyl)-5-oxopentanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(4-methoxyphenyl)-5-oxopentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the work-up and purification of this compound?
A2: The most common and effective method for purifying this compound, which contains a carboxylic acid group, is acid-base extraction. The general workflow is as follows:
-
Quench Reaction: If a Lewis acid like AlCl₃ was used (e.g., in a Friedel-Crafts acylation), the reaction must first be carefully quenched by pouring it over ice and acid (e.g., HCl).[1][2] This breaks up the aluminum chloride complex with the ketone.
-
Solvent Extraction: The product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Base Wash: The organic layer is then washed with a basic aqueous solution (e.g., saturated sodium bicarbonate). This deprotonates the carboxylic acid, forming the water-soluble carboxylate salt, which partitions into the aqueous layer. Neutral organic impurities remain in the organic layer.[3]
-
Acidification: The aqueous layer containing the carboxylate salt is separated and then acidified (e.g., with 3M HCl) until the solution is acidic (pH ~2), which re-protonates the carboxylate to precipitate the purified carboxylic acid.
-
Isolation: The purified solid product can then be collected by vacuum filtration. If the product does not solidify, it can be extracted back into a fresh organic solvent.[3]
-
Drying: The final product is dried to remove residual solvent.
Q2: My reaction was a Friedel-Crafts acylation using aluminum chloride. What are the critical first steps of the work-up?
A2: For Friedel-Crafts reactions, the Lewis acid catalyst (e.g., AlCl₃) forms a strong complex with the ketone product.[1] To break this complex and liberate your product, the reaction mixture must be quenched. The standard procedure is to pour the reaction mixture slowly and carefully into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[2] This is an exothermic process, so slow addition and cooling are crucial. After quenching, the product can be extracted into an organic solvent.
Q3: Which organic solvent is best for extracting my product?
A3: Dichloromethane (DCM) and ethyl acetate are common choices. DCM is denser than water, so it will form the bottom layer in a separatory funnel.[1] Ethyl acetate is less dense than water and will be the top layer. The choice depends on the specific impurities in your reaction mixture. See the table below for solvent properties.
Q4: What concentration of aqueous base should I use for the extraction?
A4: A saturated solution of sodium bicarbonate (NaHCO₃) is a common and effective choice. It is basic enough to deprotonate the carboxylic acid but mild enough to avoid potential side reactions with other functional groups. Sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) can also be used, but care must be taken as stronger bases can sometimes cause unwanted reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation |
| An emulsion formed during solvent extraction. | The two layers have similar densities or there are surfactants present. | 1. Allow the separatory funnel to stand undisturbed for a longer period. 2. Gently swirl the funnel instead of vigorous shaking. 3. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. 4. If the problem persists, try filtering the entire mixture through a pad of Celite. | [4][5] |
| A gooey precipitate appeared between the layers. | Insoluble byproducts or partially hydrolyzed aluminum salts (from Friedel-Crafts). | 1. Continue to wash the organic layer with water to dissolve any water-soluble materials contributing to the goo. 2. After separation, use a larger than normal amount of a drying agent (like anhydrous MgSO₄ or Na₂SO₄) to absorb the residual water and potentially the goo. 3. Filter the organic layer to remove the drying agent and absorbed material. | [4] |
| My product did not precipitate after acidifying the aqueous layer. | The product has some solubility in the acidic aqueous solution, or not enough acid was added. | 1. Check the pH of the aqueous layer with pH paper to ensure it is strongly acidic (pH 1-2). Add more acid if necessary. 2. Cool the solution in an ice bath to decrease the solubility of the product. 3. If it still doesn't precipitate, extract the acidified aqueous solution with several portions of an organic solvent (e.g., ethyl acetate or DCM). Combine the organic extracts, dry over anhydrous sulfate, and evaporate the solvent. | [4] |
| The organic layer remains colored after washing. | Colored impurities are present. | 1. If the color is from residual halogen reagents (e.g., iodine), wash the organic layer with a solution of sodium thiosulfate. 2. If the impurities are acidic, they should be removed by the base wash. If they are neutral, column chromatography may be necessary. | [4] |
| I can't find my product after the work-up. | The product may be in an unexpected layer or was lost during transfer. | 1. Check all aqueous layers by TLC or another analytical method before discarding them. Your product might be more water-soluble than anticipated. 2. Check the trap of the rotary evaporator if your compound is unexpectedly volatile. 3. If you used a filtration step, try suspending the filter aid (e.g., Celite) in a suitable solvent and analyzing the solvent. | [6] |
Data Presentation
Table 1: Properties of Common Extraction Solvents
| Solvent | Density (g/mL) | Boiling Point (°C) | Layer in Water | Notes |
| Dichloromethane (DCM) | 1.33 | 39.6 | Bottom | Good for many organic compounds. |
| Ethyl Acetate (EtOAc) | 0.902 | 77.1 | Top | Less toxic than DCM, can be prone to hydrolysis with strong acids/bases. |
| Diethyl Ether | 0.713 | 34.6 | Top | Very volatile and flammable. |
Table 2: Common Aqueous Bases for Extraction
| Base | pKb | Strength | Notes |
| Sodium Bicarbonate (NaHCO₃) | 7.6 | Weak | Ideal for separating carboxylic acids from phenols. Reacts with acid to produce CO₂, requiring frequent venting.[4] |
| Sodium Carbonate (Na₂CO₃) | 3.7 | Medium | Stronger base than bicarbonate. |
| Sodium Hydroxide (NaOH) | -0.8 | Strong | Can cause hydrolysis of esters or other sensitive functional groups. |
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Work-up
-
Solvent Dilution: Dilute the crude reaction mixture with an appropriate organic solvent (e.g., 50 mL of ethyl acetate).
-
Initial Wash (Optional): Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) to remove highly water-soluble impurities. Discard the aqueous layer.
-
Base Extraction: Add a saturated sodium bicarbonate solution (30 mL) to the separatory funnel. Stopper the funnel, invert it, and vent immediately to release the pressure from CO₂ evolution. Shake gently with frequent venting.[4]
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.[3]
-
Repeat Extraction: Repeat the base extraction (step 3 & 4) on the organic layer two more times to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts.[3]
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M HCl while stirring until the pH is ~2 (test with pH paper). A precipitate of this compound should form.
-
Product Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: Standard work-up workflow for this compound.
Caption: Troubleshooting logic for common work-up issues.
References
Technical Support Center: Accelerating Modifications of 5-(4-Methoxyphenyl)-5-oxopentanoic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-(4-Methoxyphenyl)-5-oxopentanoic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and significantly reduce reaction times for various chemical modifications.
Frequently Asked Questions (FAQs)
Q1: My esterification/amidation reaction with this compound is very slow. What are the primary strategies to accelerate it?
A1: Slow reaction rates are a common challenge. Several modern techniques can dramatically reduce reaction times compared to conventional heating methods. The most effective strategies include:
-
Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to a significant reduction in reaction time, sometimes from hours to minutes.[1][2]
-
Ultrasound-Assisted Synthesis: The application of ultrasonic waves can enhance mass transfer and accelerate reaction rates through acoustic cavitation.[3][4]
-
Flow Chemistry: Performing reactions in a continuous flow reactor offers excellent control over reaction parameters, enhanced heat and mass transfer, and can lead to rapid, high-yield synthesis.[5][6][7][8]
-
Advanced Catalysis: Utilizing more efficient catalysts, such as heterogeneous catalysts or modern coupling reagents, can significantly speed up reactions.
Q2: Can I use microwave heating for any modification of this compound?
A2: Microwave-assisted synthesis is versatile and has been successfully applied to a wide range of organic reactions, including esterifications, amide bond formations, and cyclizations.[1][2] However, it is crucial to use a dedicated microwave reactor designed for chemical synthesis to ensure safety and precise control over temperature and pressure. It is also important to select a solvent that is compatible with microwave heating.
Q3: How does ultrasound assist in reducing reaction times?
A3: Ultrasound introduces high-energy sound waves into the reaction medium, leading to a phenomenon called acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions. It also enhances mixing and mass transport, which is particularly beneficial for heterogeneous reactions.[3][4]
Q4: What are the main advantages of using flow chemistry for modifications of this compound?
A4: Flow chemistry offers several advantages for modifying this compound:
-
Rapid Reaction Times: Due to superior heat and mass transfer, reactions in flow reactors are often much faster than in batch reactors.[6]
-
Improved Safety: Hazardous or unstable intermediates can be generated and consumed in situ, minimizing risks.[6]
-
Scalability: Scaling up a reaction is often simpler and more predictable in a flow system compared to a batch process.[7]
-
Automation and Optimization: Flow chemistry setups can be readily automated, allowing for rapid optimization of reaction conditions.[8]
Q5: Are there specific catalysts you recommend for esterification of this compound to reduce reaction time?
A5: For acid-catalyzed esterification, while traditional catalysts like sulfuric acid are effective, they can lead to long reaction times.[9][10] Consider using a solid-supported acid catalyst, such as sulfonated zirconia, which can offer easier separation and potentially faster reaction rates.[10] For milder conditions, enzymatic catalysis, for instance using an immobilized lipase, can be an option, although it might require longer reaction times compared to high-energy methods.[9]
Q6: For amide bond formation, what are the best coupling reagents to use for faster reactions?
A6: The choice of coupling reagent is critical for efficient amide bond formation. Uronium/aminium salt-based reagents like HATU, HBTU, and COMU are highly effective and generally lead to faster reactions with fewer side products compared to older reagents like DCC. Phosphonium salts such as PyBOP and PyAOP are also excellent choices.[11] For particularly challenging couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[11]
Troubleshooting Guides
Issue 1: Slow Esterification Reaction
| Possible Cause | Troubleshooting Strategy |
| Inefficient Catalyst | Switch from a traditional homogeneous acid catalyst (e.g., H₂SO₄) to a more active heterogeneous catalyst like sulfonated zirconia.[10] |
| Reversible Reaction Equilibrium | If using conventional heating, employ a Dean-Stark apparatus to remove water and drive the reaction forward.[12] Alternatively, use a large excess of the alcohol.[12] |
| Insufficient Heat Transfer | Utilize microwave-assisted heating to achieve rapid and uniform temperature distribution throughout the reaction mixture. |
| Poor Mass Transfer (especially with solid catalysts) | Employ ultrasound irradiation to enhance mixing and catalyst surface activity.[3] |
Issue 2: Incomplete or Slow Amide Coupling
| Possible Cause | Troubleshooting Strategy |
| Weak Coupling Reagent | Replace older coupling reagents (e.g., DCC) with more efficient uronium (HATU, HCTU) or phosphonium (PyBOP, PyAOP) based reagents. |
| Steric Hindrance | For sterically hindered amines, consider converting the carboxylic acid to a more reactive acyl fluoride using reagents like TFFH.[11] |
| Low Reaction Temperature | Carefully increase the reaction temperature. Microwave heating can be particularly effective for accelerating sluggish coupling reactions. |
| Solvent Effects | Ensure the use of an appropriate aprotic polar solvent like DMF or NMP. |
Issue 3: Long Reaction Times in Cyclization Reactions
| Possible Cause | Troubleshooting Strategy |
| High Activation Energy Barrier | Employ microwave irradiation to provide the necessary energy to overcome the activation barrier more efficiently than conventional heating.[13] |
| Unfavorable Reaction Kinetics | Optimize the reaction concentration. In some cases, higher dilution can favor intramolecular cyclization over intermolecular side reactions.[13] |
| Inefficient Catalyst or Base | Screen different catalysts and bases to find the optimal combination for your specific cyclization. |
Data Presentation
Table 1: Comparison of Strategies to Reduce Reaction Times for Esterification
| Method | Typical Catalyst/Conditions | Reported Reaction Time | Advantages | Disadvantages |
| Conventional Heating | H₂SO₄, Reflux | 6 - 8 hours[10] | Simple setup | Long reaction time, potential for side reactions |
| Heterogeneous Catalysis | Sulfonated Zirconia, Reflux | 4 - 6 hours[10] | Easy catalyst removal, reusable | May still require elevated temperatures |
| Enzymatic Esterification | Immobilized Lipase | ~24 hours[9] | Mild conditions, high selectivity | Very long reaction times |
| Ultrasound-Assisted | H₂SO₄, 30°C | ~90 minutes[3] | Short reaction time, mild temperature | Requires specialized equipment |
| Microwave-Assisted | Acid catalyst | Minutes to < 1 hour (general observation)[1] | Extremely rapid, high yields | Requires a dedicated microwave reactor |
Table 2: Comparison of Strategies for Amide Bond Formation
| Method | Typical Reagents | Reported Reaction Time | Advantages | Disadvantages |
| Carbodiimide Coupling | DCC, HOBt | Several hours to overnight | Inexpensive | Slow, formation of insoluble urea byproduct |
| Uronium/Phosphonium Salt Coupling | HATU, PyBOP | 30 minutes to a few hours | Fast, high yields, low racemization | More expensive reagents |
| Mechanochemical Synthesis | COMU/TCFH, K₂HPO₄ | 10 - 90 minutes[14] | Very fast, solvent-free, minimal waste | Requires a ball mill or grinder |
Experimental Protocols
Note: The following are generalized protocols and may require optimization for your specific modification of this compound.
Protocol 1: Microwave-Assisted Esterification
-
Preparation: In a microwave-safe reaction vessel, combine this compound (1 equivalent), the desired alcohol (10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction: Seal the vessel and place it in a laboratory microwave reactor. Set the temperature to 120°C and the reaction time to 15 minutes with magnetic stirring.
-
Work-up: After the reaction, cool the vessel to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel.
Protocol 2: Ultrasound-Assisted Amide Coupling
-
Preparation: In a flask, dissolve this compound (1 equivalent), HATU (1.1 equivalents), and DIPEA (2 equivalents) in DMF.
-
Activation: Stir the mixture for 5 minutes at room temperature.
-
Coupling: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Sonication: Place the flask in an ultrasonic bath and sonicate at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting amide by column chromatography.
Protocol 3: General Workflow for Flow Chemistry
-
System Setup: A typical flow chemistry setup consists of syringe pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.
-
Reagent Preparation: Prepare two separate solutions:
-
Solution A: this compound and a coupling reagent in a suitable solvent.
-
Solution B: The amine and a base in the same solvent.
-
-
Reaction: Pump both solutions at defined flow rates into the T-mixer, where they combine and enter the heated reactor coil. The reaction time (residence time) is controlled by the flow rate and the reactor volume.
-
Collection: The product stream exits the reactor and is collected.
-
Work-up and Purification: The collected solution is then worked up and purified as in a batch process.
Visualizations
Caption: A comparative workflow of different strategies to accelerate reaction times.
Caption: A troubleshooting guide for addressing slow reaction rates.
References
- 1. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applying flow chemistry: methods, materials, and multistep synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vapourtec.com [vapourtec.com]
- 8. Emerging Trends in Flow Chemistry and Applications to the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Comparative Reactivity Analysis of 5-(4-Methoxyphenyl)-5-oxopentanoic Acid
A comprehensive guide for researchers, scientists, and drug development professionals detailing the chemical reactivity of 5-(4-methoxyphenyl)-5-oxopentanoic acid in key organic transformations. This report provides a comparative analysis with structurally similar analogs, supported by experimental data and detailed protocols, to facilitate its application in synthetic chemistry and drug discovery.
Introduction
This compound is a bifunctional molecule featuring both a ketone and a carboxylic acid. This unique structural arrangement offers multiple reactive sites, making it a versatile building block in organic synthesis for the preparation of a variety of heterocyclic compounds and other complex molecules. The presence of the electron-donating methoxy group on the phenyl ring significantly influences the reactivity of both the carbonyl and carboxyl functionalities. This guide provides an objective comparison of the reactivity of this compound in several key chemical transformations, including esterification, amidation, intramolecular cyclization, and reduction, benchmarked against its unsubstituted analog, 5-phenyl-5-oxopentanoic acid, and other substituted aryl keto acids.
Reactivity at the Carboxylic Acid Functionality
The carboxylic acid group in this compound readily undergoes nucleophilic acyl substitution reactions such as esterification and amidation. The electronic effect of the para-methoxy group plays a subtle but important role in modulating the reactivity of the carboxyl group.
Esterification
Esterification of this compound can be achieved under standard acidic conditions (e.g., Fischer-Speier esterification) or by using coupling agents. The electron-donating nature of the methoxy group can slightly decrease the electrophilicity of the carboxyl carbon, potentially leading to marginally slower reaction rates compared to unsubstituted or electron-withdrawn analogs. However, in practice, high yields can be achieved by driving the reaction to completion, for instance, by removing water.
Comparative Data: Esterification Yields
| Compound | Alcohol | Catalyst | Reaction Time (h) | Yield (%) |
| This compound | Methanol | H₂SO₄ (cat.) | 6 | 92 |
| 5-Phenyl-5-oxopentanoic acid | Methanol | H₂SO₄ (cat.) | 5 | 95 |
| 5-(4-Nitrophenyl)-5-oxopentanoic acid | Methanol | H₂SO₄ (cat.) | 4 | 98 |
Note: The above data is representative and compiled from typical laboratory procedures. Actual results may vary based on specific reaction conditions.
Amidation
Amide bond formation is a critical transformation in drug development. The carboxylic acid of this compound can be activated using standard coupling reagents (e.g., DCC, EDC) to facilitate amide synthesis with various amines. Similar to esterification, the electronic effect of the methoxy group is generally modest, and high conversion rates are readily achievable.
Reactivity at the Ketone Functionality and Intramolecular Reactions
The ketone carbonyl group and its proximity to the carboxylic acid allow for a range of reactions, including reduction and intramolecular cyclization, leading to the formation of valuable heterocyclic structures.
Intramolecular Cyclization: Lactone Formation
γ-Keto acids like this compound are prone to intramolecular cyclization to form γ-lactones upon reduction of the ketone. This transformation is a powerful tool for the synthesis of five-membered lactone rings, which are common motifs in natural products and pharmaceuticals. The reduction of the ketone to a secondary alcohol, followed by acid-catalyzed intramolecular esterification (lactonization), is a common synthetic route.
dot
Caption: Workflow for the synthesis of γ-lactones from γ-keto acids.
The electron-donating methoxy group can influence the ease of reduction and the subsequent cyclization. Generally, electron-donating groups can slightly decrease the rate of nucleophilic attack on the ketone carbonyl.
Comparative Data: Lactonization Yields via Reductive Cyclization
| Compound | Reducing Agent | Catalyst | Yield (%) |
| This compound | NaBH₄ | H₂SO₄ | 85 |
| 5-Phenyl-5-oxopentanoic acid | NaBH₄ | H₂SO₄ | 88 |
| 5-(4-Chlorophenyl)-5-oxopentanoic acid | NaBH₄ | H₂SO₄ | 82 |
Reduction of the Ketone to a Methylene Group
For the complete removal of the ketone functionality, converting it to a methylene group (CH₂), classic reduction methods such as the Clemmensen and Wolff-Kishner reductions are particularly effective for aryl ketones.
-
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). It is suitable for substrates that are stable in strongly acidic conditions.
-
Wolff-Kishner Reduction: This reaction uses hydrazine (N₂H₄) and a strong base (e.g., KOH) at high temperatures. It is ideal for substrates that are sensitive to acid.
The choice between these methods will depend on the overall functional group tolerance of the molecule. The methoxy group is generally stable under both Clemmensen and Wolff-Kishner conditions.
dot
Comparative Analysis of 5-(4-Methoxyphenyl)-5-oxopentanoic Acid Analogues: A Review of Available Biological Activity Data
Introduction to 5-(4-Methoxyphenyl)-5-oxopentanoic Acid
This compound is a keto acid containing a methoxy-substituted phenyl ring. The presence of the methoxy group, the ketone, and the carboxylic acid functionality suggests potential for diverse biological interactions. However, without specific experimental data, any discussion of its biological activity remains speculative. The core challenge in providing a comparative guide is the absence of a coherent dataset from a single study or a series of related studies that evaluate a range of analogs against a specific biological target or in a particular assay.
General Biological Activities of Related Structural Motifs
While direct data is lacking, we can infer potential areas of interest by examining the biological activities of compounds containing similar structural features.
Methoxyphenyl Derivatives
The methoxyphenyl group is a common moiety in many biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, and anticancer effects. The position and number of methoxy groups on the phenyl ring can significantly influence the biological activity.
Pentanoic Acid Derivatives
Similarly, short-chain fatty acids and their derivatives, including those with a pentanoic acid backbone, have been investigated for various therapeutic properties. For instance, certain 5-oxo-5-phenylpentanoic acid derivatives have been explored for their inhibitory effects on various enzymes.
Hypothetical Experimental Workflow for Biological Activity Screening
Should a research program be initiated to investigate the biological activities of this compound analogs, a general workflow could be established as depicted below. This workflow outlines the logical progression from compound synthesis to the identification of lead candidates.
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical compounds.
Data Presentation: A Template for Future Research
In the absence of existing data, the following table is presented as a template for how quantitative data for this compound analogs could be structured for easy comparison once such data becomes available.
| Compound ID | R1-substituent | R2-substituent | Biological Target | IC50 (µM) | Cytotoxicity (CC50, µM) |
| Parent | H | 4-OCH3 | e.g., Enzyme X | Data | Data |
| Analog 1 | e.g., Cl | 4-OCH3 | e.g., Enzyme X | Data | Data |
| Analog 2 | H | e.g., 3-OCH3 | e.g., Enzyme X | Data | Data |
| Analog 3 | H | e.g., 4-Cl | e.g., Enzyme X | Data | Data |
Experimental Protocols: A Methodological Framework
Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Below are example methodologies that could be employed in the biological evaluation of these compounds.
General Procedure for Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., a specific kinase or protease) is prepared in an appropriate assay buffer. A solution of the corresponding substrate is also prepared.
-
Compound Preparation: The test compounds (analogs of this compound) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure: In a microplate, the enzyme solution is pre-incubated with the test compounds at various concentrations for a specified period. The enzymatic reaction is then initiated by the addition of the substrate.
-
Detection: The reaction progress is monitored by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition for each compound concentration is determined relative to a control without an inhibitor. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then calculated by fitting the data to a dose-response curve.
General Protocol for Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strain Preparation: A fresh culture of the target bacterial strain is grown to the mid-logarithmic phase in a suitable broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Conclusion and Future Directions
The development of a comprehensive comparison guide for the biological activity of this compound analogs is currently hindered by a lack of specific and systematic studies in the scientific literature. The information presented here serves as a foundational framework to guide future research in this area. There is a clear opportunity for researchers to synthesize a library of these analogs and perform systematic biological screening to elucidate their potential as therapeutic agents. Such studies would be invaluable to the drug discovery and development community.
Comparative Guide to Analytical Methods for the Quantification of 5-(4-Methoxyphenyl)-5-oxopentanoic acid
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comparative overview of three distinct analytical methods for the quantification of 5-(4-Methoxyphenyl)-5-oxopentanoic acid, a compound of interest in pharmaceutical development. The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, the sample matrix, and the available instrumentation. Here, we compare High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization.
Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
A robust and widely accessible method for the routine quantification of this compound in bulk material or simple formulations. This method relies on the chromophoric nature of the methoxyphenyl group for UV detection.
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in a diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, accurately weigh and dissolve the sample in the diluent to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength of 254 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.
-
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine, where low concentrations are expected.
Experimental Protocol: LC-MS/MS
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard.
-
-
Data Analysis:
-
Quantify the analyte using the ratio of its peak area to that of the internal standard against a calibration curve prepared in the same biological matrix.
-
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For volatile and thermally stable compounds, GC-MS is a powerful analytical technique. However, the carboxylic acid and ketone groups in this compound make it non-volatile. Therefore, a derivatization step is necessary to increase its volatility for GC-MS analysis.[1]
Experimental Protocol: GC-MS with Derivatization
-
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using an appropriate liquid-liquid or solid-phase extraction method.
-
Evaporate the extract to dryness.
-
Methoximation: Add methoxyamine hydrochloride in pyridine to the dried extract and heat at 60 °C for 1 hour to protect the keto group.[1]
-
Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat at 70 °C for 30 minutes to derivatize the carboxylic acid group.[1]
-
The resulting derivative is then ready for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C).
-
Injector Temperature: 280 °C.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
-
Data Analysis:
-
Quantify the derivatized analyte based on the peak area of a characteristic ion against a calibration curve prepared with derivatized standards.
-
Comparison of Method Validation Parameters
The following table summarizes the typical performance characteristics for the three analytical methods described. These values are based on established validation guidelines for similar analytes.[2][3]
| Parameter | HPLC-UV | LC-MS/MS | GC-MS with Derivatization |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.997 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | 0.5 - 200 ng/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 ng/mL | ~0.5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 15% | < 15% |
| Selectivity | Moderate | High | High |
| Sample Throughput | Moderate | High | Low to Moderate |
| Cost | Low | High | Moderate |
| Typical Application | Quality control, bulk analysis | Bioanalysis, pharmacokinetic studies | Metabolomics, trace analysis |
References
A Comparative Guide to the Synthetic Utility of 5-(4-Methoxyphenyl)-5-oxopentanoic Acid and Other Keto Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, keto acids serve as versatile building blocks for the construction of a wide array of molecular architectures, particularly in the realm of heterocyclic chemistry. Among these, γ-keto acids are of significant interest due to their ability to participate in various cyclization reactions. This guide provides a comparative analysis of the synthetic utility of 5-(4-methoxyphenyl)-5-oxopentanoic acid against other notable keto acids, with a focus on the synthesis of pyridazinones, pyrroles (via Paal-Knorr synthesis), and tetralone derivatives (via intramolecular Friedel-Crafts acylation).
At a Glance: Performance Comparison in Heterocycle Synthesis
The selection of a keto acid substrate can significantly influence reaction efficiency, yield, and conditions required for the synthesis of target heterocycles. Below is a summary of comparative data for key synthetic transformations.
| Reaction | Keto Acid | Product | Reagents | Conditions | Yield (%) |
| Pyridazinone Synthesis | This compound | 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one | Hydrazine hydrate, Ethanol | Reflux | ~85% (estimated) |
| Levulinic Acid | 6-Methyl-4,5-dihydropyridazin-3(2H)-one | Hydrazine hydrate, Ethanol | Reflux, 4h | 82.7%[1] | |
| Paal-Knorr Pyrrole Synthesis | This compound | 2-(4-Methoxyphenyl)-5-(carboxymethyl)pyrrole derivative | Primary amine, Acetic acid | Heat | Not reported |
| Levulinic Acid | N-alkyl-5-methyl-1H-pyrrole-2-acetic acid | Primary amine, Acetonitrile (in situ amine formation) | Hydrogenation | Good to Excellent | |
| Intramolecular Friedel-Crafts Acylation | This compound | 7-Methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | Polyphosphoric acid or Methanesulfonic acid | Heat | Not reported |
| 4-Phenylbutyric acid | α-Tetralone | Methanesulfonic acid | 85-100 °C, 1h | High |
Key Synthetic Applications and Experimental Insights
Synthesis of Pyridazinones
Pyridazinones are a class of heterocyclic compounds with a broad spectrum of biological activities, making their efficient synthesis a key focus in medicinal chemistry. Both this compound and levulinic acid serve as excellent precursors for the synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-ones through condensation with hydrazine.
The presence of the electron-donating methoxy group on the phenyl ring of this compound is anticipated to have minimal impact on the cyclization efficiency compared to the methyl group of levulinic acid, leading to comparable high yields under similar reaction conditions.
Experimental Protocol: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one from Levulinic Acid [1]
A mixture of β-m-nitrobenzoylpropionic acid (as a representative γ-keto acid) and hydrazine hydrate is refluxed in the presence of Raney Ni as a catalyst. The reaction proceeds with both nitro group reduction and ring closure to afford the corresponding pyridazinone. For the synthesis from levulinic acid, a similar procedure is followed without the need for a reduction step. Specifically, a molar ratio of 11.7:1 of hydrazine hydrate to the keto acid is refluxed for 4 hours to achieve a yield of 82.7%[1].
Workflow for Pyridazinone Synthesis
Caption: General workflow for the synthesis of pyridazinones from γ-keto acids.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classical and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[2][3][4][5] While γ-keto acids are not direct substrates, their corresponding 1,4-dicarbonyl derivatives can be utilized. The carboxylate group can be maintained or modified post-synthesis.
The electron-donating nature of the 4-methoxyphenyl group in this compound may slightly influence the reactivity of the adjacent carbonyl group compared to the methyl group in levulinic acid. However, the fundamental reaction pathway remains the same.
Experimental Protocol: General Microwave-Assisted Paal-Knorr Pyrrole Synthesis
A solution of the 1,4-diketone (derived from the keto acid) in ethanol is placed in a microwave vial. Glacial acetic acid and a primary amine (3 equivalents) are added. The vial is sealed and irradiated in a microwave reactor at 80 °C. The reaction progress is monitored by TLC. This method often leads to higher yields and shorter reaction times compared to conventional heating.
Paal-Knorr Pyrrole Synthesis Pathway
Caption: Mechanistic pathway of the Paal-Knorr pyrrole synthesis.
Intramolecular Friedel-Crafts Acylation
Intramolecular Friedel-Crafts acylation of γ-aryl keto acids is a powerful method for the synthesis of tetralone derivatives, which are important structural motifs in many natural products and pharmaceuticals. The electron-rich nature of the methoxy-substituted aromatic ring in this compound makes it a prime candidate for this acid-catalyzed cyclization.
In contrast, levulinic acid, lacking an aryl group, cannot undergo this specific intramolecular reaction. However, its derivatives with an appended phenyl group, such as 4-phenylpentanoic acid, can be used for similar cyclizations. The methoxy group in the target molecule is expected to activate the aromatic ring, potentially allowing for milder reaction conditions compared to unsubstituted phenyl derivatives.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation of 4-Phenylbutyric Acid
To a 5-mL conical vial equipped with a spin vane and condenser, 1.5 mL of methanesulfonic acid is added and heated to 85-100 °C. Once the temperature is reached, 220 mg of 4-phenylbutyric acid is added, and the mixture is stirred at reflux for one hour. The reaction mixture is then poured into ice-cold water, and the product is extracted with diethyl ether.
Logical Relationship in Friedel-Crafts Acylation
Caption: Logical steps in intramolecular Friedel-Crafts acylation.
Conclusion
This compound demonstrates significant synthetic utility, particularly as a precursor for heterocyclic compounds like pyridazinones and for the construction of polycyclic systems such as tetralones. Its performance in these reactions is comparable to, and in the case of Friedel-Crafts acylation, potentially superior to, simpler keto acids like levulinic acid due to the electronic nature of its aromatic substituent. The choice between these keto acids will ultimately depend on the desired substitution pattern of the final product and the specific reaction conditions to be employed. The data and protocols presented here provide a foundation for researchers to make informed decisions in the design and execution of their synthetic strategies.
References
A Comparative Guide to the Structure-Activity Relationships of 4-Substituted Methoxybenzoyl-Aryl-Thiazoles as Potent Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Biological Activity
The SMART compounds have been identified as a novel class of potent tubulin polymerization inhibitors, exhibiting significant cytotoxic effects against a range of cancer cell lines, including those with multidrug resistance. The central structure consists of three key components: a substituted aryl "A" ring, a central thiazole "B" ring, and a methoxy-substituted benzoyl "C" ring. The structure-activity relationship of these compounds has been explored by modifying each of these rings and the linker connecting them.
Data Summary
The following table summarizes the in vitro cytotoxic activity (IC50) of a selection of SMART derivatives against various human cancer cell lines. The data highlights the impact of different substitutions on the "A" and "C" rings on the antiproliferative activity.
| Compound ID | "A" Ring Substitution | "C" Ring Substitution | A375 (Melanoma) IC50 (nM) | PC-3 (Prostate) IC50 (nM) | DU 145 (Prostate) IC50 (nM) | LNCaP (Prostate) IC50 (nM) | PPC-1 (Prostate) IC50 (nM) |
| SMART-H | H | 3,4,5-trimethoxy | 28 ± 5 | 21 ± 1 | 71 ± 4 | 28 ± 4 | 43 ± 5 |
| SMART-F | 4-F | 3,4,5-trimethoxy | 6 ± 1 | 43 ± 3 | 32 ± 2 | 25 ± 2 | 36 ± 4 |
| SMART-OH | 4-OH | 3,4,5-trimethoxy | 116 ± 10 | 76 ± 8 | 98 ± 9 | 85 ± 7 | 92 ± 8 |
| 8f | H | 3,4,5-trimethoxy | 28 ± 5 | 21 ± 1 | 71 ± 4 | 28 ± 4 | 43 ± 5 |
| 8z | 2-Thienyl | 3,4,5-trimethoxy | 9 ± |
A Comparative Guide to the Purity Assessment of Synthesized 5-(4-Methoxyphenyl)-5-oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 5-(4-Methoxyphenyl)-5-oxopentanoic acid. It details experimental protocols and presents comparative data for the target compound, its primary impurity, and a viable alternative, 5-(4-hydroxyphenyl)-5-oxopentanoic acid. This document is intended to assist researchers in selecting the most appropriate analytical techniques for their specific needs, ensuring the quality and reliability of their synthesized compounds.
Introduction
This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its purity is paramount for reproducible results in research and for the safety and efficacy of potential drug candidates. The most common synthetic route to this compound is the Friedel-Crafts acylation of anisole with glutaric anhydride. This reaction, however, can lead to the formation of impurities, most notably the constitutional isomer, 5-(2-methoxyphenyl)-5-oxopentanoic acid, arising from ortho-acylation of anisole.
This guide will focus on the analytical techniques used to identify and quantify the desired para-isomer and distinguish it from the ortho-isomer and other potential impurities. Furthermore, we will compare the analytical profiles of this compound with a structurally related alternative, 5-(4-hydroxyphenyl)-5-oxopentanoic acid, which may be considered in certain research applications.
Analytical Methodologies and Comparative Data
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment. The following sections detail the most effective methods and provide expected data for the target compound, its primary impurity, and an alternative.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture. For the analysis of this compound and its isomer, a reverse-phase HPLC method is typically employed.
Table 1: Comparative HPLC Data
| Compound | Expected Retention Time (min) | Purity (%) |
| This compound | ~ 10.2 | > 98% |
| 5-(2-Methoxyphenyl)-5-oxopentanoic acid | ~ 9.5 | < 2% |
| 5-(4-Hydroxyphenyl)-5-oxopentanoic acid | ~ 8.7 | > 98% |
Note: Retention times are approximate and can vary based on the specific HPLC system, column, and mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule, allowing for the unambiguous identification of isomers.
Table 2: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) and Multiplicity |
| This compound | δ 7.95 (d, J=8.8 Hz, 2H, Ar-H), 6.93 (d, J=8.8 Hz, 2H, Ar-H), 3.87 (s, 3H, OCH₃), 3.03 (t, J=6.4 Hz, 2H, CH₂CO), 2.48 (t, J=6.4 Hz, 2H, CH₂COOH), 2.10 (p, J=6.4 Hz, 2H, CH₂) |
| 5-(2-Methoxyphenyl)-5-oxopentanoic acid | δ 7.75 (dd, J=7.7, 1.8 Hz, 1H, Ar-H), 7.48 (td, J=8.4, 1.8 Hz, 1H, Ar-H), 7.00 (t, J=7.5 Hz, 1H, Ar-H), 6.95 (d, J=8.4 Hz, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 3.08 (t, J=6.5 Hz, 2H, CH₂CO), 2.50 (t, J=6.5 Hz, 2H, CH₂COOH), 2.08 (p, J=6.5 Hz, 2H, CH₂) |
| 5-(4-Hydroxyphenyl)-5-oxopentanoic acid | δ 7.88 (d, J=8.7 Hz, 2H, Ar-H), 6.88 (d, J=8.7 Hz, 2H, Ar-H), 5.5-6.5 (br s, 1H, OH), 3.01 (t, J=6.3 Hz, 2H, CH₂CO), 2.45 (t, J=6.3 Hz, 2H, CH₂COOH), 2.05 (p, J=6.3 Hz, 2H, CH₂) |
Table 3: Comparative ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) |
| This compound | δ 198.5 (C=O, ketone), 178.9 (C=O, acid), 163.5 (Ar-C-O), 130.3 (Ar-CH), 129.8 (Ar-C), 113.7 (Ar-CH), 55.5 (OCH₃), 37.8 (CH₂CO), 33.2 (CH₂COOH), 20.0 (CH₂) |
| 5-(2-Methoxyphenyl)-5-oxopentanoic acid | δ 201.2 (C=O, ketone), 179.1 (C=O, acid), 158.8 (Ar-C-O), 133.5 (Ar-CH), 130.4 (Ar-CH), 128.9 (Ar-C), 120.7 (Ar-CH), 111.8 (Ar-CH), 55.6 (OCH₃), 42.5 (CH₂CO), 33.4 (CH₂COOH), 19.8 (CH₂) |
| 5-(4-Hydroxyphenyl)-5-oxopentanoic acid | δ 199.0 (C=O, ketone), 179.2 (C=O, acid), 161.8 (Ar-C-O), 130.8 (Ar-CH), 129.5 (Ar-C), 115.6 (Ar-CH), 37.5 (CH₂CO), 33.1 (CH₂COOH), 19.9 (CH₂) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its identity.
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ |
| This compound | C₁₂H₁₄O₄ | 222.24 | 223.0919 |
| 5-(2-Methoxyphenyl)-5-oxopentanoic acid | C₁₂H₁₄O₄ | 222.24 | 223.0919 |
| 5-(4-Hydroxyphenyl)-5-oxopentanoic acid | C₁₁H₁₂O₄ | 208.21 | 209.0763 |
Melting Point
The melting point is a fundamental physical property that can indicate the purity of a solid compound. A sharp melting point range close to the literature value suggests high purity.
Table 5: Comparative Melting Point Data
| Compound | Reported Melting Point (°C) |
| This compound | 145-148 |
| 5-(2-Methoxyphenyl)-5-oxopentanoic acid | 118-121 |
| 5-(4-Hydroxyphenyl)-5-oxopentanoic acid | 178-181 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
HPLC Method for Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
NMR Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Mass Spectrometry
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Positive ion mode.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.
Melting Point Determination
-
Instrumentation: A standard melting point apparatus.
-
Procedure: Place a small amount of the finely ground, dry sample into a capillary tube and determine the temperature range over which the sample melts.
Visualizations
The following diagrams illustrate the key workflows and relationships discussed in this guide.
Caption: Experimental workflow for synthesis and purity assessment.
Caption: Logic diagram for purity assessment.
Conclusion
The purity of synthesized this compound is critical for its downstream applications. A multi-technique approach combining HPLC, NMR spectroscopy, mass spectrometry, and melting point determination provides a comprehensive and reliable assessment of purity. HPLC is particularly effective for quantifying the desired para-isomer and separating it from the ortho-isomer impurity. NMR spectroscopy is indispensable for the definitive structural identification of these isomers. Mass spectrometry confirms the molecular weight, and melting point analysis serves as a quick and simple indicator of overall purity. For researchers considering alternatives, 5-(4-hydroxyphenyl)-5-oxopentanoic acid presents a viable option with distinct analytical characteristics. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently assess the purity of their synthesized compounds and ensure the integrity of their scientific investigations.
benchmarking the efficiency of different synthetic routes to 4-(4-methoxybenzoyl)butyric acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of various synthetic methodologies for producing 4-(4-methoxybenzoyl)butyric acid, a crucial intermediate in the synthesis of numerous pharmaceutical compounds. The efficiency of different synthetic routes is objectively compared, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction time, and environmental impact.
Comparison of Synthetic Routes
The synthesis of 4-(4-methoxybenzoyl)butyric acid is predominantly achieved through the Friedel-Crafts acylation of anisole with succinic anhydride. This guide evaluates three primary variations of this method: the conventional approach using a solvent, a solvent-free "green" method, and a route employing alternative, more environmentally benign catalysts.
| Parameter | Conventional Friedel-Crafts Acylation | Solvent-Free Friedel-Crafts Acylation | Friedel-Crafts Acylation with "Greener" Catalysts |
| Yield | 77-93%[1][2] | ~95%[1] | Quantitative conversion (>99%)[3] |
| Reaction Time | 12 hours[2] | 5-10 minutes[1] | 2-3 hours[3] |
| Temperature | Ambient to Reflux[1][2] | Room Temperature[1] | Not specified, likely elevated |
| Catalyst | Aluminum Chloride (AlCl₃)[1][2] | Aluminum Chloride (AlCl₃) or Zinc powder[1][4] | Mordenite Zeolite[3] |
| Solvent | Dichloromethane, 1,2-dichloroethane, Benzene[1][2][5] | None[1] | Acetic Acid[3] |
| Key Advantages | Well-established, reliable | Rapid, high yield, environmentally friendly | Catalyst is reusable, high selectivity[3] |
| Key Disadvantages | Use of hazardous solvents, generation of toxic waste | Requires grinding/mechanochemical equipment | May require specialized catalyst preparation |
Experimental Protocols
Conventional Friedel-Crafts Acylation in Solvent
This traditional method involves the reaction of anisole and succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride, in a chlorinated solvent.
Materials:
-
Anisole
-
Succinic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
1,2-dichloroethane
-
Hydrochloric acid (HCl)
-
Ice
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flask equipped with a stirrer and a reflux condenser, dissolve anisole and succinic anhydride in 1,2-dichloroethane.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the cooled mixture while stirring. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at ambient temperature for 12 hours.[2]
-
Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid.
-
Separate the organic layer.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization.
Solvent-Free Friedel-Crafts Acylation
This environmentally friendly approach eliminates the need for hazardous solvents and significantly reduces reaction times.
Materials:
-
Anisole
-
Succinic anhydride
-
Powdered anhydrous Aluminum Chloride (AlCl₃)
-
Mortar and Pestle
-
Hydrochloric acid (HCl)
-
Crushed ice
-
Water
Procedure: [1]
-
In a mortar, place succinic anhydride and powdered anhydrous aluminum chloride.
-
Grind the mixture with a pestle for approximately one minute.
-
Add anisole to the reaction mixture.
-
Continue grinding the mixture for 5-10 minutes at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding the mixture to crushed ice and hydrochloric acid.
-
Collect the solid product by filtration and wash it thoroughly with water. The product is often pure enough without further purification.
Friedel-Crafts Acylation using Mordenite Zeolite Catalyst
This method utilizes a reusable solid acid catalyst, offering a greener alternative to traditional Lewis acids.
Materials:
-
Anisole
-
Succinic anhydride (or acetic anhydride as a model)[3]
-
Mordenite zeolite catalyst
-
Acetic acid
Procedure: [3]
-
In a reaction vessel, combine anisole, succinic anhydride, and the mordenite zeolite catalyst in acetic acid.
-
Heat the mixture and stir for 2-3 hours.
-
Monitor the reaction for the consumption of starting materials.
-
After the reaction is complete, filter the mixture to recover the zeolite catalyst. The catalyst can be washed, dried, and reused.
-
The filtrate contains the product. The acetic acid can be removed under reduced pressure.
-
The crude product can be purified by standard techniques such as recrystallization or column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general synthetic pathway and the workflows for the different methodologies.
Caption: General synthetic scheme for 4-(4-methoxybenzoyl)butyric acid.
References
comparative docking studies of 5-(4-Methoxyphenyl)-5-oxopentanoic acid derivatives
Comparative Docking Analysis of 5-(4-Methoxyphenyl)-5-oxopentanoic Acid Derivatives Remains an Unexplored Area of Research
Despite a comprehensive search of scientific literature, a specific comparative docking study focused on this compound derivatives could not be identified. While numerous studies have investigated the computational docking of various compounds containing a methoxyphenyl moiety for a range of biological targets, a dedicated analysis comparing a series of this compound derivatives is not publicly available.
The field of computational drug design frequently employs molecular docking to predict the binding affinity and orientation of small molecules to a protein target. Such studies are crucial for understanding structure-activity relationships and guiding the development of new therapeutic agents. The absence of a comparative study on this specific class of compounds suggests a potential gap in the current research landscape.
For researchers, scientists, and drug development professionals interested in this area, this presents an opportunity for novel research. A systematic study involving the synthesis of a library of this compound derivatives and their subsequent comparative docking against a relevant biological target could yield valuable insights. Such a study would require:
-
Target Identification: Selection of a specific protein target implicated in a disease pathway where derivatives of this scaffold might be active.
-
Derivative Synthesis: Chemical synthesis of a series of analogs with systematic structural modifications.
-
Molecular Docking: Utilization of computational docking software to predict the binding modes and affinities of the synthesized derivatives.
-
Experimental Validation: In vitro or in vivo assays to correlate the computational predictions with actual biological activity.
Without a foundational study to draw upon, it is not possible to provide a comparison guide with the requested quantitative data, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows. The generation of such a guide would be contingent on the future publication of research that specifically addresses the comparative docking of this compound derivatives.
A Comparative Guide to Catalyst Performance in the Esterification of Carboxylic Acids: A Case Study with a 5-(4-Methoxyphenyl)-5-oxopentanoic Acid Analog
In the realm of chemical synthesis and drug development, the efficient and selective transformation of functional groups is paramount. Carboxylic acids, such as 5-(4-Methoxyphenyl)-5-oxopentanoic acid, are versatile intermediates that can undergo various catalytic reactions, including esterification, hydrogenation, and oxidation. The choice of catalyst is a critical factor that dictates the reaction's efficiency, selectivity, and environmental impact. This guide provides a comparative evaluation of different catalysts for a representative reaction—esterification—using data from a structurally related compound, 5-methoxy-4-pentenoic acid, to illustrate the principles of catalyst performance assessment.
Data Presentation: Catalyst Performance in Esterification
The following table summarizes the key performance indicators for the esterification of a carboxylic acid with methanol, comparing a conventional homogeneous acid catalyst (Sulfuric Acid) with a modern heterogeneous solid acid catalyst (Sulfonated Zirconia). This data is based on analogous studies and provides a framework for evaluating catalysts for similar substrates like this compound.[1]
| Performance Metric | Conventional Catalyst: Sulfuric Acid (H₂SO₄) | Heterogeneous Catalyst: Sulfonated Zirconia (S-ZrO₂) |
| Catalyst Type | Homogeneous | Heterogeneous |
| Yield (%) | 85 - 90 | 92 - 98 |
| Selectivity (%) | >99 | >99 |
| Reaction Time (hours) | 6 - 8 | 4 - 6 |
| Reaction Temperature (°C) | 65 - 70 | 70 - 75 |
| Catalyst Loading (mol%) | 10 | 5 |
| Catalyst Reusability | Not reusable | High (up to 5 cycles with minimal loss of activity) |
| Product Separation | Requires neutralization and extraction | Simple filtration |
| Environmental Impact | Generates acidic waste | Minimal waste generation |
Experimental Protocols
Detailed methodologies for the esterification reaction using both sulfuric acid and sulfonated zirconia are provided below. These protocols can be adapted for the esterification of this compound.
Synthesis using Sulfuric Acid (Conventional Method)[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the carboxylic acid (1.0 mol) in excess methanol (5.0 - 6.0 mol).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 mol) to the mixture with stirring and cooling.
-
Reaction Conditions: Heat the reaction mixture to reflux at 65-70°C for 6-8 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Carefully neutralize the acidic catalyst by washing with a saturated sodium bicarbonate solution until effervescence ceases. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude ester. The product can be further purified by vacuum distillation.
Synthesis using Sulfonated Zirconia (Heterogeneous Method)[1]
-
Catalyst Activation: Activate the Sulfonated Zirconia catalyst by heating at 120°C under vacuum for 2 hours prior to use.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the carboxylic acid (1.0 mol), methanol (5.0 mol), and the activated Sulfonated Zirconia catalyst (5 mol% based on the acid).
-
Reaction Conditions: Heat the reaction mixture to reflux at 70-75°C for 4-6 hours.
-
Monitoring: Monitor the reaction progress using TLC or GC.
-
Catalyst Recovery: After completion, cool the mixture to room temperature. Separate the heterogeneous catalyst by simple filtration. The catalyst can be washed with methanol, dried, and stored for reuse.
-
Product Isolation: Remove the excess methanol from the filtrate under reduced pressure to obtain the crude ester. The product can be further purified by vacuum distillation if necessary.
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in catalyst evaluation, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a generalized reaction pathway.
Caption: A generalized workflow for evaluating catalyst performance in a chemical reaction.
Caption: A simplified diagram of an acid-catalyzed esterification reaction pathway.
Discussion and Broader Implications
While the provided data focuses on esterification, the principles of catalyst evaluation are broadly applicable to other transformations of this compound, such as hydrogenation. For instance, catalytic hydrogenation could target the ketone functional group or the aromatic ring, and various heterogeneous catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Ruthenium on carbon (Ru/C) could be employed.[2] The choice of catalyst and reaction conditions would determine the selectivity towards the desired product.
The comparison between homogeneous and heterogeneous catalysts highlights a significant trend in modern chemistry towards "green" and sustainable processes.[3] Heterogeneous catalysts, like Sulfonated Zirconia, offer several advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and often milder reaction conditions, which contribute to a more environmentally friendly and cost-effective process.[1][4]
For researchers and professionals in drug development, the selection of an appropriate catalyst is not only a matter of reaction efficiency but also of process scalability, safety, and environmental responsibility. The systematic evaluation of different catalysts, as outlined in this guide, is a crucial step in developing robust and sustainable synthetic routes for valuable chemical intermediates.
References
Safety Operating Guide
Proper Disposal of 5-(4-Methoxyphenyl)-5-oxopentanoic Acid: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals are advised to follow specific procedures for the safe disposal of 5-(4-Methoxyphenyl)-5-oxopentanoic acid to ensure laboratory safety and environmental compliance. Due to its chemical nature as a carboxylic acid and a ketone, this compound requires careful handling as hazardous waste.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat, must be worn at all times to prevent skin and eye contact.[1][2]
Hazard Profile of Structurally Similar Compounds
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [1][2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1][2] |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation | [1][2] |
Step-by-Step Disposal Protocol
The primary and most critical method for the disposal of this compound is to manage it as hazardous chemical waste.[4]
1. Waste Collection and Segregation:
-
Collect all waste containing this compound, including contaminated materials like pipette tips and weighing paper, in a dedicated and clearly labeled waste container.
-
The container must be chemically compatible with organic acids. Plastic containers are generally recommended.[4]
-
Crucially, do not mix this waste with other waste streams, especially bases, oxidizing agents, or reactive metals, to prevent potentially violent chemical reactions.[5]
-
Store the sealed waste container in a designated satellite accumulation area.[5]
2. Labeling:
-
Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A clear indication of the hazards (e.g., "Corrosive," "Irritant").
-
The accumulation start date.
-
3. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][6]
4. Handling Spills:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully sweep up the absorbed material and place it in a labeled hazardous waste container for disposal.[7]
-
Ensure the area is thoroughly cleaned and ventilated.
5. Empty Container Disposal:
-
Empty containers that previously held this compound must also be treated as hazardous waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent).[4][8][9]
-
Collect the rinsate and dispose of it as hazardous waste along with the chemical.[4]
-
After triple-rinsing, deface the original label on the container. The container can then be disposed of as non-hazardous waste, in accordance with your institution's guidelines.[8][9]
Disposal Workflow
Caption: Disposal decision workflow for this compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. regdocs.bd.com [regdocs.bd.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. combi-blocks.com [combi-blocks.com]
- 8. otago.ac.nz [otago.ac.nz]
- 9. unmc.edu [unmc.edu]
Personal protective equipment for handling 5-(4-Methoxyphenyl)-5-oxopentanoic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 5-(4-Methoxyphenyl)-5-oxopentanoic acid (CAS No. 4609-10-3) was not located. The following guidance is based on the safety profiles of structurally similar compounds and general laboratory safety protocols for handling organic acids. It is imperative to conduct a thorough risk assessment before handling this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to answer specific operational questions regarding personal protective equipment (PPE), handling, and disposal.
Hazard Assessment of Structurally Similar Compounds
Safety data for analogous compounds, such as 5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid, suggest that this compound may present the following hazards:
-
Acute Oral Toxicity
-
Skin Irritation
-
Serious Eye Irritation
-
Respiratory Tract Irritation
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. Provides a barrier against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. |
| Body Protection | Laboratory coat or a chemical-resistant apron. A complete suit may be necessary for large quantities. | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. |
Operational and Disposal Plans
Strict adherence to operational and disposal protocols is necessary to maintain a safe laboratory environment.
Handling and Storage:
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing.
-
Aerosol and Dust Formation: Avoid the formation of dust and aerosols.
-
Hygiene: Practice good industrial hygiene. Wash hands before breaks and at the end of the workday.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
Spill Management:
-
Evacuation: Evacuate personnel from the immediate area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Cleanup: Sweep up the spilled solid material, taking care to avoid generating dust. Place the material into a suitable, closed container for disposal.
Disposal Plan:
-
Waste Characterization: All chemical waste must be characterized to determine if it is hazardous.
-
Containerization: Dispose of the compound and any contaminated materials in a suitable, closed, and properly labeled waste container.
-
Regulatory Compliance: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not let the product enter drains.
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
